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Foundational

ETP-45835 Dihydrochloride: A Technical Guide to its Mechanism of Action as a Potent and Selective MNK1/2 Inhibitor

Abstract This technical guide provides an in-depth exploration of ETP-45835 dihydrochloride, a potent and selective small molecule inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2). We will dissect its biochem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of ETP-45835 dihydrochloride, a potent and selective small molecule inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2). We will dissect its biochemical and cellular mechanism of action, detailing its direct interaction with MNK1/2 and the subsequent downstream effects on the pivotal oncogenic protein, eukaryotic initiation factor 4E (eIF4E). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the therapeutic rationale for targeting the MNK-eIF4E axis. Furthermore, we provide detailed, field-proven experimental protocols for the characterization and validation of ETP-45835's activity, supported by data presentation and visual diagrams to elucidate key pathways and workflows.

Section 1: The MNK-eIF4E Signaling Axis: A Critical Node in Cancer Pathogenesis

1.1 The Role of MAP Kinase-Interacting Kinases (MNK1 and MNK2)

MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2) are serine/threonine kinases that function as downstream effectors of the mitogen-activated protein kinase (MAPK) signaling pathways, including the p38 and ERK pathways.[1] These kinases are uniquely positioned at the convergence of multiple signaling cascades frequently hyperactivated in malignancies, such as those driven by RAS/RAF/MAPK and PI3K/AKT mutations.[2][3] A distinctive feature of MNK1/2 is the presence of a DFD (Asp-Phe-Asp) motif in the ATP-binding pocket, which distinguishes them from other kinases and allows for the development of highly selective inhibitors.[2]

1.2 eIF4E: The Key Downstream Effector

The most well-characterized substrate of MNK1 and MNK2 is the eukaryotic initiation factor 4E (eIF4E).[4] MNK1/2 are the sole kinases responsible for the phosphorylation of eIF4E at serine 209 (S209).[3] This phosphorylation event is a critical regulatory step in cap-dependent mRNA translation. While total protein synthesis is not globally affected, the phosphorylation of eIF4E selectively enhances the translation of a subset of mRNAs that possess complex 5' untranslated regions.[2][3] These mRNAs often encode for proteins integral to cell survival, proliferation, invasion, and metastasis, including oncogenes, cyclins, and pro-angiogenic factors.[2][5]

1.3 Therapeutic Rationale for Targeting the MNK-eIF4E Axis

The MNK-eIF4E axis is frequently dysregulated in a wide array of human cancers, and its hyperactivation is often associated with poor prognosis and resistance to conventional therapies.[2][6] The phosphorylation of eIF4E is considered a key event in its oncogenic activity.[2][4] By selectively inhibiting MNK1/2, the phosphorylation of eIF4E can be blocked, leading to a reduction in the translation of key cancer-promoting proteins. This targeted approach offers a promising therapeutic strategy to counteract the effects of upstream oncogenic mutations and overcome resistance to other targeted therapies.[3][7]

1.4 Introduction to ETP-45835 (Tomivosertib)

ETP-45835, also known as Tomivosertib, is a potent, selective, and orally bioavailable inhibitor of both MNK1 and MNK2.[8][9] It has been the subject of preclinical and clinical investigation for its potential as an anti-cancer agent. This guide will focus on the technical details of its mechanism of action and the experimental methodologies used to characterize its effects.

Section 2: Biochemical Mechanism of Action of ETP-45835

2.1 Direct and Potent Inhibition of MNK1 and MNK2 Kinase Activity

ETP-45835 exerts its therapeutic effect through the direct inhibition of the kinase activity of both MNK1 and MNK2. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinases and preventing the phosphorylation of their substrates.[10]

2.2 Kinase Potency and Selectivity Profile

In vitro biochemical assays have demonstrated the high potency of ETP-45835 against both MNK1 and MNK2. Some studies have reported IC50 values in the low nanomolar range for both isoforms.[9][10] Notably, ETP-45835 exhibits a high degree of selectivity for MNK1/2 over a broad panel of other kinases, which is a critical attribute for minimizing off-target effects and associated toxicities.[11][12]

Table 1: Biochemical Potency of ETP-45835 (Tomivosertib)

TargetIC50 (nM)Source
MNK1575[11]
MNK2646[11]
MNK11-2[9][10]
MNK21-2[9][10]

Note: IC50 values can vary between different assay formats and conditions.

2.3 Experimental Protocol: In Vitro Kinase Assay for Assessing ETP-45835 Potency

This protocol outlines a representative method for determining the IC50 of ETP-45835 against MNK1 and MNK2 using a luminescence-based kinase assay.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. The kinase activity is inversely proportional to the luminescence signal.

Materials:

  • Recombinant human MNK1 and MNK2 enzymes

  • eIF4E (substrate)

  • ETP-45835 dihydrochloride

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of ETP-45835 in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the recombinant MNK enzyme, and the eIF4E substrate.

  • Inhibitor Addition: Add the diluted ETP-45835 or vehicle control (DMSO) to the appropriate wells.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the luminescence signal against the logarithm of the ETP-45835 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 3: Cellular Mechanism of Action and Target Engagement

3.1 Inhibition of eIF4E Phosphorylation in Cellular Models

A key hallmark of ETP-45835's cellular activity is the dose-dependent reduction of eIF4E phosphorylation at Serine 209.[9][10] This serves as a direct and reliable pharmacodynamic biomarker of target engagement within the cell. Numerous studies have demonstrated this effect across a variety of cancer cell lines.[9][13]

3.2 Experimental Workflow: Western Blotting for Phospho-eIF4E

Western blotting is the standard method to assess the phosphorylation status of eIF4E in response to MNK inhibitor treatment.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_culture 1. Seed Cells treatment 2. Treat with ETP-45835 cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Transfer to Membrane sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (p-eIF4E, total eIF4E, loading control) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Signal Detection secondary_ab->detection

Caption: Western Blot Workflow for p-eIF4E Detection.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of ETP-45835 or vehicle control for a specified duration (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-eIF4E (Ser209), total eIF4E, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-eIF4E signal to total eIF4E and the loading control.

3.3 Downstream Effects on Cellular Phenotypes

The inhibition of eIF4E phosphorylation by ETP-45835 translates into several anti-cancer cellular phenotypes:

  • Anti-proliferative Effects: ETP-45835 has been shown to inhibit the proliferation of various cancer cell lines.[10][14] This is attributed to the reduced translation of proteins essential for cell cycle progression and survival.[14]

  • Induction of Apoptosis: By downregulating the expression of anti-apoptotic proteins, MNK inhibition can lead to cell cycle arrest and an increase in apoptosis.[14]

  • Modulation of Cytokine Production: In certain contexts, ETP-45835 can decrease the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-10.[9][10]

  • Inhibition of Cell Migration and Invasion: The translation of proteins involved in cell motility and invasion, such as MMPs and SNAIL, can be suppressed by MNK inhibition, thereby reducing the metastatic potential of cancer cells.[5]

3.4 Cellular Proliferation Assay Protocol

This protocol describes a common method to assess the anti-proliferative effects of ETP-45835 using a colorimetric assay.

Principle: The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • ETP-45835 dihydrochloride

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • MTS or MTT reagent

  • Plate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of ETP-45835 or vehicle control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Subtract the background absorbance and normalize the data to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of the ETP-45835 concentration and determine the GI50 (concentration for 50% growth inhibition).

Section 4: Preclinical and Clinical Insights

ETP-45835 (Tomivosertib) has demonstrated anti-tumor activity in various preclinical in vivo models.[10] It has also been evaluated in clinical trials, both as a monotherapy and in combination with other anti-cancer agents, such as checkpoint inhibitors and chemotherapy.[6][8] While the development of tomivosertib in frontline non-small cell lung cancer has been halted due to modest activity in a phase 2 trial, research into its potential in other indications and combinations is ongoing.[15] Clinical studies have confirmed that tomivosertib effectively inhibits MNK1/2 activity in patient tumors, as evidenced by a clear reduction in the phosphorylation of eIF4E in biopsy samples.[16]

Section 5: Conclusion and Future Directions

ETP-45835 dihydrochloride is a potent and selective MNK1/2 inhibitor that effectively blocks the phosphorylation of the key oncogenic protein eIF4E. This mechanism of action leads to a reduction in the translation of a specific subset of mRNAs that drive cancer cell proliferation, survival, and metastasis. The well-defined mechanism and the availability of a robust pharmacodynamic biomarker in phospho-eIF4E make ETP-45835 a valuable tool for cancer research and a potential therapeutic agent.

Future research will likely focus on identifying patient populations most likely to benefit from MNK1/2 inhibition, exploring novel combination strategies to overcome therapeutic resistance, and further elucidating the complex downstream consequences of modulating the MNK-eIF4E signaling axis.[7]

Section 6: References

Sources

Exploratory

Technical Guide: ETP-45835 Inhibition of eIF4E Phosphorylation at Ser209

[1][2] Executive Summary ETP-45835 is a highly selective, cell-permeable small molecule inhibitor of MAPK-interacting kinases 1 and 2 (MNK1/2) . Its primary biochemical utility lies in the potent suppression of eukaryoti...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

ETP-45835 is a highly selective, cell-permeable small molecule inhibitor of MAPK-interacting kinases 1 and 2 (MNK1/2) . Its primary biochemical utility lies in the potent suppression of eukaryotic translation initiation factor 4E (eIF4E ) phosphorylation at residue Serine 209 (Ser209) .

Unlike upstream kinase inhibitors (e.g., MEK or p38 inhibitors) that broadly disrupt cellular signaling, ETP-45835 decouples eIF4E regulation from the MAPK pathway without affecting the activation of ERK or p38 MAPK. This specificity makes it an essential chemical probe for dissecting the role of translational control in oncogenesis, particularly in acute myeloid leukemia (AML) and solid tumors where the MNK-eIF4E axis drives the translation of pro-survival mRNAs (e.g., Mcl-1, c-Myc, Cyclin D1).

Mechanistic Architecture: The MNK-eIF4E Axis

The phosphorylation of eIF4E at Ser209 is the convergence point of two major signaling pathways: the ERK/MAPK pathway (mitogenic stimuli) and the p38 MAPK pathway (stress stimuli). MNK1 and MNK2 are the only known kinases to phosphorylate eIF4E at this site.

Mechanism of Action[1][3][4][5][6][7]
  • Activation: Upstream ERK1/2 or p38 MAPK phosphorylate and activate MNK1/2.

  • Docking: Activated MNK1/2 binds to the scaffold protein eIF4G (part of the eIF4F complex).[1]

  • Phosphorylation: MNK1/2 phosphorylates eIF4E at Ser209.[2]

  • Inhibition: ETP-45835 acts as an ATP-competitive inhibitor of MNK1/2, preventing this phosphorylation event. This does not inhibit general cap-dependent translation but selectively suppresses the translation of mRNAs with highly structured 5' UTRs, often associated with malignancy.

Pathway Visualization

The following diagram illustrates the signaling cascade and the precise intervention point of ETP-45835.

MNK_Pathway cluster_inputs Upstream Stimuli Growth_Factors Growth Factors (EGF, FGF) RAS RAS Growth_Factors->RAS Stress Stress / Cytokines (UV, TNF-alpha) p38 p38 MAPK Stress->p38 RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK MNK MNK1 / MNK2 ERK->MNK Phosphorylation p38->MNK Phosphorylation eIF4G eIF4G (Scaffold) MNK->eIF4G Docking eIF4E_Un eIF4E (Unphosphorylated) eIF4G->eIF4E_Un Recruitment eIF4E_P p-eIF4E (Ser209) (Oncogenic Translation) eIF4E_Un->eIF4E_P Phosphorylation (Ser209) Inhibitor ETP-45835 (Inhibitor) Inhibitor->MNK Blocks ATP Binding

Caption: ETP-45835 selectively targets MNK1/2, blocking eIF4E Ser209 phosphorylation without affecting upstream ERK/p38 activity.

Compound Profile & Selectivity

ETP-45835 is distinguished by its high selectivity profile, a critical requirement for attributing biological phenotypes strictly to MNK inhibition rather than off-target kinase modulation.

Physicochemical & Pharmacological Data[2]
ParameterValueNotes
Chemical Name 4-(3-(Piperidin-4-yl)-1H-pyrazol-5-yl)pyridineOften supplied as diHCl salt
Molecular Weight ~228.29 g/mol (Free base)Small, cell-permeable
MNK1 IC50 575 nM Enzymatic assay (ATP-competitive)
MNK2 IC50 646 nM Enzymatic assay
Cellular IC50 4.7 µM Inhibition of p-eIF4E (Ser209) in MV4:11 cells
Selectivity > 100-fold vs. Upstream KinasesInactive against B-Raf, ERK1, MEK1, p38α at 5 µM
Solubility > 100 µM (pH 7.4)Highly soluble in aqueous media

Key Insight: The discrepancy between enzymatic IC50 (~0.6 µM) and cellular IC50 (~4.7 µM) is typical for ATP-competitive inhibitors due to high intracellular ATP concentrations. Protocols must account for this by using concentrations in the 5–20 µM range for robust cellular inhibition.

Experimental Validation Protocol

This section details a self-validating workflow to confirm ETP-45835 activity in a cellular model (e.g., MV4:11 or HeLa cells).

A. Experimental Design: Cellular Inhibition Assay

Objective: Quantify the reduction of p-eIF4E (Ser209) relative to Total eIF4E upon treatment.

Reagents Required[3]
  • Compound: ETP-45835 (Stock: 10 mM in DMSO or Water).

  • Cell Line: MV4:11 (Suspension) or HeLa (Adherent).

  • Primary Antibodies:

    • Anti-Phospho-eIF4E (Ser209) (Rabbit mAb).

    • Anti-Total eIF4E (Mouse mAb).

    • Anti-Phospho-ERK1/2 (Control for specificity).

  • Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors. Crucial: Phosphatase inhibitors are non-negotiable to preserve the Ser209 signal.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells at

      
       cells/mL in 6-well plates.
      
    • Allow recovery for 24 hours (if adherent).

  • Treatment:

    • Prepare a dilution series of ETP-45835 in fresh media: 0 µM (DMSO Vehicle), 1 µM, 5 µM, 10 µM, 20 µM .

    • Treat cells for 2 to 4 hours . (Note: eIF4E phosphorylation turnover is rapid; 2-4 hours is sufficient).

  • Stimulation (Optional but Recommended):

    • To maximize the dynamic range, stimulate cells with PMA (100 ng/mL) or 20% Serum for the last 30 minutes of treatment. This hyper-phosphorylates eIF4E, making inhibition by ETP-45835 more visually distinct.

  • Harvest & Lysis:

    • Wash cells with ice-cold PBS containing 1 mM Na3VO4.

    • Lyse on ice for 15 min. Clarify lysate by centrifugation (14,000 x g, 10 min).

  • Western Blot Analysis:

    • Load 20-30 µg protein per lane.

    • Probe for p-eIF4E (Ser209) .[4]

    • Strip and re-probe for Total eIF4E .

    • Probe for p-ERK1/2 to verify that upstream signaling remains intact (proving selectivity).

B. Workflow Visualization

The following DOT diagram outlines the critical timing and logic of the validation assay.

Assay_Workflow cluster_prep Preparation cluster_treat Treatment Phase cluster_analysis Readout Seed Seed Cells (MV4:11 / HeLa) Recover Recovery (24 Hours) Seed->Recover Treat Add ETP-45835 (1 - 20 µM) Recover->Treat Incubate Incubate (2 - 4 Hours) Treat->Incubate Stimulate Optional: PMA/Serum (Last 30 min) Incubate->Stimulate Lyse Lysis (+ Phosphatase Inh.) Stimulate->Lyse WB Western Blot Lyse->WB Check Check Selectivity: p-ERK levels should remain UNCHANGED WB->Check

Caption: Workflow for validating ETP-45835 efficacy. Note the optional stimulation step to enhance assay sensitivity.

Data Interpretation & Troubleshooting

Expected Results
  • p-eIF4E (Ser209): Dose-dependent decrease. Significant inhibition should be visible at 5 µM and near-complete ablation at 10-20 µM .

  • Total eIF4E: Levels should remain constant.

  • p-ERK1/2: Levels should remain unchanged or increase slightly (due to feedback loops), confirming that ETP-45835 is not inhibiting MEK or RAF.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Signal for p-eIF4E Phosphatase activity in lysate.Ensure Na3VO4 and NaF are fresh and added immediately before lysis. Keep lysates on ice.
Inhibition seen in p-ERK Off-target toxicity or incorrect compound.Verify compound identity. If p-ERK drops, the concentration may be too high (>50 µM), causing non-specific kinase toxicity.
Weak Inhibition High intracellular ATP competition.Increase ETP-45835 concentration to 10-20 µM . Ensure serum starvation prior to treatment if basal p-eIF4E is high.

References

  • Oyarzabal, J., et al. (2010). Discovery of Potent and Selective Mitogen-Activated Protein Kinase-Interacting Kinase (MNK) 1 and 2 Inhibitors.[2]Journal of Medicinal Chemistry , 53(18), 6618–6628.

  • Ueda, T., et al. (2004). Mnk2 and Mnk1 are essential for constitutive and inducible phosphorylation of eukaryotic initiation factor 4E but not for cell growth or development.Molecular and Cellular Biology , 24(15), 6539–6549.

  • Wendt, M. K., et al. (2007). The role of Mnks in translational control of tumor biology.[1][3]Translation (Contextual grounding for MNK mechanism).

Sources

Foundational

The Role of ETP-45835 in the Regulation of the MAPK Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of many cancers. This technical guide provides a comprehensive overview of the role of a specific small molecule inhibitor, ETP-45835, in the modulation of this pathway. We will delve into the core mechanism of action of ETP-45835, its downstream cellular effects, and provide detailed, field-proven protocols for its investigation. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic potential of targeting the MAPK pathway with ETP-45835.

The MAPK Signaling Cascade: A Central Hub in Cellular Regulation

The MAPK signaling pathway is a highly conserved kinase cascade that transduces extracellular signals to intracellular responses, governing fundamental cellular activities such as proliferation, differentiation, apoptosis, and stress responses. The canonical pathway consists of a three-tiered kinase module: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). In mammals, the most well-characterized MAPK pathways are the ERK, JNK, and p38 cascades.

Dysregulation of the MAPK pathway, often through mutations in key components like RAS and RAF, leads to uncontrolled cell growth and survival, making it a prime target for cancer therapy.[1]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binding & Activation RAS RAS RTK->RAS Activation RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation MNK1_2 MNK1/2 ERK->MNK1_2 Phosphorylation & Activation Transcription_Factors Transcription Factors (e.g., c-Myc, Cyclin D1) ERK->Transcription_Factors Activation eIF4E eIF4E MNK1_2->eIF4E Phosphorylation p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E Gene_Expression Gene Expression p_eIF4E->Gene_Expression Increased Translation of Oncogenic mRNAs Transcription_Factors->Gene_Expression Regulation Cell_Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Cell_Proliferation_Survival Promotes

Figure 1: Simplified overview of the canonical MAPK/ERK signaling pathway.

MNK1/2: The Terminal Kinases Regulating Protein Synthesis

Downstream of the core MAPK cascade lie the MAP kinase-interacting kinases, MNK1 and MNK2. These serine/threonine kinases are direct substrates of activated ERK and p38 MAPKs. Once activated, MNK1 and MNK2 play a pivotal role in translational control through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209.[2]

The phosphorylation of eIF4E is a critical event in oncogenesis. It enhances the translation of a specific subset of mRNAs that contain complex 5' untranslated regions and encode for proteins involved in cell proliferation, survival, and metastasis, such as c-Myc and Cyclin D1.[3] Elevated levels of phosphorylated eIF4E are frequently observed in various cancers and are associated with poor prognosis.[4]

ETP-45835: A Potent and Selective Inhibitor of MNK1 and MNK2

ETP-45835 is a small molecule inhibitor that demonstrates high potency and selectivity for both MNK1 and MNK2.[5] Its targeted action against these kinases makes it a valuable tool for dissecting the role of the MNK-eIF4E axis in cancer and a promising candidate for therapeutic development.

Target IC50
MNK1575 nM
MNK2646 nM
Table 1: In vitro inhibitory activity of ETP-45835 against MNK1 and MNK2.[5]

Kinase profiling studies have shown that ETP-45835 exhibits minimal activity against a panel of other kinases, highlighting its specificity.[5] This selectivity is crucial for minimizing off-target effects and ensuring that the observed cellular phenotypes are a direct consequence of MNK1/2 inhibition.

Mechanism of Action: Blocking the Phosphorylation of eIF4E

ETP-45835 exerts its biological effects by directly inhibiting the kinase activity of MNK1 and MNK2, thereby preventing the phosphorylation of their key substrate, eIF4E, at serine 209. This blockade of eIF4E phosphorylation disrupts the preferential translation of oncogenic mRNAs, leading to a reduction in the levels of proteins that drive cancer progression.

ETP45835_MoA ERK_p38 Activated ERK/p38 MNK1_2 MNK1/2 ERK_p38->MNK1_2 Activates eIF4E eIF4E MNK1_2->eIF4E Phosphorylates ETP_45835 ETP-45835 ETP_45835->MNK1_2 Inhibits p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E Oncogenic_Translation Translation of Oncogenic mRNAs p_eIF4E->Oncogenic_Translation Promotes Cancer_Progression Cancer Progression Oncogenic_Translation->Cancer_Progression

Figure 2: Mechanism of action of ETP-45835 in the MAPK pathway.

Downstream Cellular Consequences of MNK1/2 Inhibition by ETP-45835

By attenuating the MNK-eIF4E signaling axis, ETP-45835 can induce a range of anti-cancer effects. The inhibition of the translation of key oncogenic proteins leads to:

  • Reduced Cell Proliferation: Downregulation of cell cycle regulators like Cyclin D1 can lead to cell cycle arrest.

  • Induction of Apoptosis: Decreased expression of anti-apoptotic proteins such as Mcl-1 can sensitize cancer cells to programmed cell death.[2]

  • Inhibition of Metastasis: Reduced translation of proteins involved in cell migration and invasion, like MMP-9, can impair the metastatic potential of cancer cells.[3]

Downstream Target Function in Cancer Effect of MNK Inhibition
c-MycTranscription factor promoting proliferation and growthDecreased translation
Cyclin D1Cell cycle progressionDecreased translation, G1 arrest
Mcl-1Anti-apoptotic proteinDecreased translation, increased apoptosis
MMP-9Extracellular matrix degradation, invasionDecreased translation, reduced metastasis
VEGFAngiogenesisDecreased translation, reduced tumor vascularization
Table 2: Key downstream targets of the MNK-eIF4E pathway and the effects of their inhibition.[2][3]

Experimental Workflows for Studying ETP-45835

A robust experimental framework is essential for characterizing the activity and therapeutic potential of ETP-45835. The following protocols provide a foundation for investigating its effects on the MAPK pathway and cancer cell biology.

Experimental_Workflow Cell_Culture Cancer Cell Line Culture ETP_Treatment ETP-45835 Treatment Cell_Culture->ETP_Treatment Western_Blot Western Blot (p-eIF4E, total eIF4E, etc.) ETP_Treatment->Western_Blot Viability_Assay Cell Viability Assay (MTT, etc.) ETP_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI staining) ETP_Treatment->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Kinase_Assay In Vitro Kinase Assay (IC50 determination) Kinase_Assay->Data_Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Figure 3: General experimental workflow for evaluating ETP-45835.

Western Blotting for Phospho-eIF4E Inhibition

Causality: This protocol is designed to provide direct evidence of the on-target activity of ETP-45835 by quantifying the reduction in eIF4E phosphorylation. The inclusion of total eIF4E serves as a loading control and confirms that the observed decrease in the phosphorylated form is not due to a general reduction in protein levels.

Self-Validation: The dose-dependent decrease in the p-eIF4E/total eIF4E ratio validates the inhibitory effect of the compound. A known activator of the MAPK pathway (e.g., PMA or a growth factor) should be used as a positive control to ensure the pathway is responsive.

Protocol:

  • Cell Culture and Treatment: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of ETP-45835 (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-eIF4E (Ser209) and total eIF4E overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification: Densitometrically quantify the bands for p-eIF4E and total eIF4E. Normalize the p-eIF4E signal to the total eIF4E signal for each sample.

In Vitro Kinase Assay for IC50 Determination

Causality: This assay directly measures the inhibitory effect of ETP-45835 on the enzymatic activity of purified MNK1 and MNK2, allowing for the precise determination of its potency (IC50).

Self-Validation: The assay includes positive (enzyme without inhibitor) and negative (no enzyme) controls to establish the dynamic range. A known potent MNK inhibitor can be used as a reference compound.

Protocol:

  • Reagents: Recombinant human MNK1 or MNK2, a suitable substrate (e.g., a peptide derived from eIF4E), ATP, and a kinase assay buffer.

  • Assay Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of ETP-45835.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced using a suitable method (e.g., radiometric assay with [γ-³²P]ATP, or a luminescence-based assay like ADP-Glo™).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the ETP-45835 concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Viability Assay

Causality: This assay assesses the functional consequence of MNK inhibition by ETP-45835 on cancer cell proliferation and survival.

Self-Validation: The inclusion of a vehicle control establishes the baseline cell viability. A known cytotoxic agent can be used as a positive control.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of ETP-45835 for a specified duration (e.g., 72 hours).

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the ETP-45835 concentration and determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Causality: This flow cytometry-based assay quantifies the induction of apoptosis by ETP-45835 by detecting the externalization of phosphatidylserine (a marker of early apoptosis) and the loss of membrane integrity (a marker of late apoptosis/necrosis).[6]

Self-Validation: Untreated cells serve as a negative control, while cells treated with a known apoptosis-inducing agent (e.g., staurosporine) serve as a positive control.[7]

Protocol:

  • Cell Treatment: Treat cancer cells with ETP-45835 at a concentration expected to induce apoptosis (determined from viability assays) for a suitable time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by ETP-45835.

Conclusion and Future Perspectives

ETP-45835 is a potent and selective inhibitor of MNK1 and MNK2, key downstream effectors of the MAPK signaling pathway. By preventing the phosphorylation of eIF4E, ETP-45835 can effectively suppress the translation of oncogenic proteins, leading to reduced cancer cell proliferation and survival. The detailed protocols provided in this guide offer a robust framework for researchers to investigate the therapeutic potential of ETP-45835 and other MNK inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the efficacy of targeting the MNK-eIF4E axis in various cancer contexts.[3][8]

References

  • ClinicalTrials.gov. A Study Evaluating the Efficacy and Safety of Multiple Treatment Combinations in Patients With Metastatic or Locally Advanced Breast Cancer. [Link]

  • Konicek BW, et al. (2011). Therapeutic potential of MNK-1 and MNK-2 inhibitors. Expert Opinion on Therapeutic Targets, 15(3), 307-317.
  • ClinicalTrials.gov. A Study of MTL-CEBPA in Combination With a PD-1 Inhibitor in Patients With Advanced Solid Tumours (TIMEPOINT). [Link]

  • ResearchGate. MNK1/2 and eIF4E regulate MCL1 expression in a subtype-specific... [Link]

  • Furic L, et al. (2010). eIF4E phosphorylation promotes tumorigenesis and is associated with prostate cancer progression. Proceedings of the National Academy of Sciences, 107(33), 14134-14139.
  • Recher C, et al. (2019). A phase I study of the MNK1/2 inhibitor eFT508 in patients with advanced solid tumors.
  • ClinicalTrials.gov. NEPC Study: An Exploratory Safety and Efficacy Study With PSMA, SSTR2 and GRPR Targeted Radioligand Therapy in Metastatic Neuroendocrine Prostate Cancer. [Link]

  • Ueda T, et al. (2010). Mnk2 and Mnk1 are essential for constitutive and inducible phosphorylation of eukaryotic initiation factor 4E but not for cell growth or development. Molecular and Cellular Biology, 30(16), 4098-4107.
  • Crowley LC, Marfell BJ, Waterhouse NJ. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1940.
  • Schlipp A, et al. (2021). Human endotrophin as a driver of malignant tumor growth.
  • Joshi B, et al. (2019). The MNK1/2-eIF4E Axis as a Potential Therapeutic Target in Melanoma. Cancers, 11(12), 1907.
  • Hsieh AC, et al. (2012). The translational landscape of mTOR signalling steers cancer initiation and metastasis.
  • Grzmil M, et al. (2014). MNK1/2-eIF4E signaling promotes melanoma progression and metastasis. Oncogene, 33(21), 2734-2744.
  • Wicha MS. (2019). Pharmacokinetics and pharmacodynamics in 1:05 with Professor Sebastian Wicha. [Video]. YouTube.
  • Pham T, et al. (2019). Induction of MNK Kinase-dependent eIF4E Phosphorylation by Inhibitors Targeting BET Proteins Limits Efficacy of BET Inhibitors. Molecular Cancer Therapeutics, 18(2), 235-244.
  • ResearchGate. In vivo study of ETP‐PtFeNP formulations. a) In vivo images of... [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • MDPI. In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer. [Link]

  • ResearchGate. Pharmacokinetics, Pharmacodynamics, and Safety of a Prostaglandin D2 Receptor Antagonist. [Link]

  • Liu Y, et al. (2023).
  • PubMed Central. In Vitro and In Vivo Effects of the Combination of Polypurine Reverse Hoogsteen Hairpins against HER-2 and Trastuzumab in Breast Cancer Cells. [Link]

  • Di Marino D, et al. (2020). Control of the eIF4E activity: structural insights and pharmacological implications. Journal of Molecular Recognition, 33(10), e2853.
  • ResearchGate. MODELING PHARMACOKINETICS, PHARMACODYNAMICS, AND DRUG INTERACTIONS. [Link]

  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Zhang Y, et al. (2008). Phosphorylation of eIF-4E positively regulates formation of the eIF-4F translation initiation complex following DNA damage.
  • PubMed Central. Extracellular vesicles and particles impact the systemic landscape of cancer. [Link]

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Exploratory

The MNK Inhibitor ETP-45835: A Technical Guide to Interrogating Cap-Dependent Translation Initiation

Abstract This technical guide provides an in-depth exploration of ETP-45835, a potent and selective inhibitor of the MAP kinase-interacting kinases 1 and 2 (MNK1/2). We delve into the molecular mechanism by which ETP-458...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of ETP-45835, a potent and selective inhibitor of the MAP kinase-interacting kinases 1 and 2 (MNK1/2). We delve into the molecular mechanism by which ETP-45835 disrupts cap-dependent translation initiation, a fundamental process in protein synthesis frequently dysregulated in cancer and other proliferative diseases. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive theoretical framework and detailed, field-proven experimental protocols to investigate the effects of ETP-45835. By elucidating the causality behind experimental choices and providing self-validating methodologies, this guide serves as a critical resource for advancing our understanding of the MNK-eIF4E signaling axis and the therapeutic potential of its inhibition.

Introduction: The Critical Role of Cap-Dependent Translation in Cellular Homeostasis and Disease

Cap-dependent translation is the predominant mechanism for protein synthesis in eukaryotes, responsible for the translation of the vast majority of cellular mRNAs. This intricate process is tightly regulated to ensure cellular homeostasis, and its dysregulation is a hallmark of numerous diseases, most notably cancer. A critical control point in this pathway is the initiation phase, which involves the recruitment of the ribosomal machinery to the 5' cap structure (a 7-methylguanosine cap) of messenger RNA (mRNA).

The eukaryotic initiation factor 4F (eIF4F) complex plays a pivotal role in this process. This complex comprises three key proteins: eIF4E, the cap-binding protein; eIF4A, an RNA helicase; and eIF4G, a scaffolding protein that orchestrates the assembly of the initiation complex. The phosphorylation of eIF4E at Serine 209 (Ser209) is a key regulatory event that is strongly associated with enhanced cap-dependent translation of a subset of mRNAs encoding proteins involved in cell growth, proliferation, and survival.

The MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2) are the sole kinases responsible for phosphorylating eIF4E at Ser209. MNK1 and MNK2 are activated by the mitogen-activated protein kinase (MAPK) signaling pathways, specifically the ERK and p38 pathways, which are frequently hyperactivated in cancer. This positions the MNK-eIF4E axis as a critical node in oncogenic signaling, making it an attractive target for therapeutic intervention.

ETP-45835: A Selective and Potent MNK1/2 Inhibitor

ETP-45835 is a small molecule inhibitor that demonstrates high selectivity and potency against both MNK1 and MNK2 isoforms. Its development arose from a comprehensive fragment-oriented virtual screening approach aimed at identifying novel scaffolds for MNK1 inhibition[1][2].

Target IC50 (nM)
MNK1575
MNK2646
In vitro kinase assay data for ETP-45835.

The primary mechanism of action of ETP-45835 is the direct inhibition of the kinase activity of MNK1 and MNK2, thereby preventing the phosphorylation of their key substrate, eIF4E, at Ser209. This leads to a reduction in cap-dependent translation of specific mRNAs that are crucial for tumor growth and survival.

The MNK-eIF4E Signaling Axis: A Central Regulator of Protein Synthesis

The MNK-eIF4E signaling pathway is a convergence point for multiple upstream oncogenic signals. Understanding this pathway is crucial for contextualizing the effects of ETP-45835.

MNK_eIF4E_Pathway RTK Growth Factor Receptors (RTKs) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK MNK MNK1/2 ERK->MNK Activation p38 p38 MAPK p38->MNK Activation eIF4E eIF4E MNK->eIF4E Phosphorylation ETP45835 ETP-45835 ETP45835->MNK Inhibition eIF4G eIF4G eIF4G->eIF4E Scaffolding eIF4F eIF4F Complex Assembly eIF4E->eIF4F p_eIF4E p-eIF4E (Ser209) p_eIF4E->eIF4F Enhanced Assembly Translation Cap-Dependent Translation eIF4F->Translation Proliferation Cell Proliferation, Survival, Angiogenesis Translation->Proliferation

Figure 1: The MNK-eIF4E Signaling Pathway.

As depicted in Figure 1, growth factor signaling through receptor tyrosine kinases (RTKs) activates the RAS/RAF/MEK/ERK cascade, leading to the activation of MNK1/2. Stress signals can also activate MNK1/2 via the p38 MAPK pathway. Activated MNK1/2, often scaffolded by eIF4G, then phosphorylates eIF4E at Ser209. This phosphorylation event is thought to enhance the affinity of eIF4E for the mRNA cap and promote the assembly of the eIF4F complex, thereby stimulating the translation of a specific subset of mRNAs containing complex 5' untranslated regions (UTRs). ETP-45835 directly inhibits MNK1/2, blocking this entire downstream cascade.

Experimental Protocols for Studying the Effects of ETP-45835

The following protocols are designed to provide a robust framework for investigating the biological effects of ETP-45835 on cap-dependent translation. These are presented as self-validating systems, with built-in controls and clear endpoints.

Western Blot Analysis of eIF4E Phosphorylation

Causality Behind Experimental Choice: Western blotting is the most direct method to assess the immediate downstream effect of ETP-45835, which is the inhibition of eIF4E phosphorylation at Ser209. By comparing the levels of phosphorylated eIF4E (p-eIF4E) to total eIF4E, we can quantify the inhibitory activity of the compound within a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., MDA-MB-231, HeLa, or a cell line relevant to your research) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of ETP-45835 (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1, 4, or 24 hours). A positive control, such as a known activator of the MAPK pathway (e.g., PMA or anisomycin), can be used to induce eIF4E phosphorylation.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on a 12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-eIF4E (Ser209) and total eIF4E overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the p-eIF4E signal to the total eIF4E signal and the loading control.

Co-Immunoprecipitation to Assess eIF4F Complex Integrity

Causality Behind Experimental Choice: Since eIF4E phosphorylation is thought to modulate the assembly of the eIF4F complex, co-immunoprecipitation (co-IP) is employed to investigate whether ETP-45835 affects the interaction between eIF4E and eIF4G. This provides insight into the functional consequences of inhibiting eIF4E phosphorylation on the translation initiation machinery.

Protocol:

  • Cell Treatment and Lysis:

    • Follow the cell culture and treatment protocol as described in section 4.1.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) supplemented with protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody against eIF4E or eIF4G overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.

    • Add fresh protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

    • Wash the beads three to five times with ice-cold lysis buffer.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.

    • Analyze the eluted proteins by Western blotting as described in section 4.1, probing for eIF4E and eIF4G.

Luciferase Reporter Assay for Cap-Dependent Translation

Causality Behind Experimental Choice: A luciferase reporter assay provides a quantitative measure of the overall efficiency of cap-dependent translation. By using a reporter construct with a 5' cap and a luciferase open reading frame, we can directly assess the impact of ETP-45835 on the synthesis of a specific protein, which serves as a proxy for global cap-dependent translation.

Luciferase_Assay_Workflow Transfection Transfect cells with cap-luciferase reporter plasmid Treatment Treat cells with ETP-45835 or vehicle Transfection->Treatment Lysis Lyse cells Treatment->Lysis Assay Add luciferase substrate and measure luminescence Lysis->Assay Analysis Analyze data and compare treatments Assay->Analysis

Figure 2: Luciferase Reporter Assay Workflow.

Protocol:

  • Cell Culture and Transfection:

    • Seed cells in a 24- or 96-well plate.

    • Transfect cells with a plasmid encoding a firefly luciferase reporter gene under the control of a constitutive promoter and containing a 5' cap structure. A co-transfection with a Renilla luciferase plasmid can be used for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with various concentrations of ETP-45835 or vehicle control for a predetermined time (e.g., 6-24 hours).

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of luciferase activity in ETP-45835-treated cells compared to the vehicle-treated control.

Polysome Profiling to Assess Global Translation

Causality Behind Experimental Choice: Polysome profiling provides a snapshot of the translational status of the entire transcriptome. By separating mRNAs based on the number of associated ribosomes, we can distinguish between efficiently translated mRNAs (in polysome fractions) and poorly translated or untranslated mRNAs (in monosome and free mRNP fractions). This technique allows for a global assessment of the impact of ETP-45835 on translation.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with ETP-45835 or vehicle as described previously.

    • Prior to harvesting, treat cells with cycloheximide (100 µg/mL) for 5-10 minutes to arrest ribosome translocation.

    • Lyse cells in a specialized polysome lysis buffer.

  • Sucrose Gradient Ultracentrifugation:

    • Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.

    • Carefully layer the cell lysate onto the top of the sucrose gradient.

    • Centrifuge at high speed (e.g., 39,000 rpm) for 2-3 hours at 4°C in a swinging-bucket rotor.

  • Fractionation and Analysis:

    • Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.

    • Collect fractions corresponding to non-translating, and polysome-bound mRNAs.

  • RNA Extraction and Analysis:

    • Extract RNA from the pooled fractions.

    • Analyze the distribution of specific mRNAs of interest across the gradient using quantitative RT-PCR (qRT-PCR) or genome-wide approaches like RNA-sequencing.

In Vivo Evaluation of ETP-45835

To assess the therapeutic potential of ETP-45835, its efficacy should be evaluated in preclinical in vivo models.

Xenograft Mouse Model of Cancer

Causality Behind Experimental Choice: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool to evaluate the anti-tumor activity of a compound in a living organism. This allows for the assessment of pharmacokinetics, pharmacodynamics, and overall efficacy.

Protocol:

  • Tumor Implantation:

    • Implant a suitable human cancer cell line (e.g., one that shows sensitivity to ETP-45835 in vitro) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Compound Administration:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer ETP-45835 (at various doses) and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-eIF4E, immunohistochemistry).

  • Data Analysis:

    • Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of ETP-45835.

Conclusion

ETP-45835 represents a valuable chemical tool and a potential therapeutic agent for diseases driven by aberrant cap-dependent translation. By selectively inhibiting MNK1 and MNK2, ETP-45835 effectively reduces the phosphorylation of eIF4E, a key event in the translation of oncogenic proteins. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to meticulously investigate the cellular and in vivo effects of ETP-45835. A thorough understanding of its mechanism of action and the application of these robust methodologies will be instrumental in advancing the development of MNK inhibitors as a novel class of therapeutics.

References

  • Oyarzabal, J., et al. (2010). Discovery of mitogen-activated protein kinase-interacting kinase 1 inhibitors by a comprehensive fragment-oriented virtual screening approach. Journal of Medicinal Chemistry, 53(18), 6618-28. [Link]

  • Gandin, V., et al. (2014). Polysome fractionation and analysis of mammalian translatomes on a genome-wide scale. Journal of Visualized Experiments, (92), e51455. [Link]

  • Teo, T., et al. (2015). MNK2 is a novel regulator of MYC-driven tumorigenesis. Oncogene, 34(33), 4348-56. [Link]

  • Grzmil, M., et al. (2014). MNK1 pathway activity maintains protein synthesis in rapalog-resistant gliomas. The Journal of Clinical Investigation, 124(2), 748-59. [Link]

  • Jackson Laboratory. (n.d.). Xenograft and Allograft Models. [Link]

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Foundational

ETP-45835 Dihydrochloride: A Technical Guide for Researchers

Introduction: Targeting the Crossroads of Oncogenic Signaling ETP-45835 dihydrochloride is a potent and selective, cell-permeable small molecule inhibitor of the Mitogen-activated Protein Kinase (MAPK)-interacting kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Crossroads of Oncogenic Signaling

ETP-45835 dihydrochloride is a potent and selective, cell-permeable small molecule inhibitor of the Mitogen-activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1] In the complex web of intracellular signaling, MNK1 and MNK2 represent a critical downstream node in the RAS/RAF/MEK/ERK and p38 MAPK pathways. These pathways are frequently hyperactivated in a multitude of human cancers, driving aberrant cell proliferation, survival, and metastasis.[2]

The primary substrate of MNK1 and MNK2 is the eukaryotic initiation factor 4E (eIF4E), a cap-binding protein that plays a pivotal role in the initiation of translation of a specific subset of mRNAs.[3] These mRNAs often encode for proteins crucial for tumor growth and survival, such as cyclin D1 and the anti-apoptotic protein Bcl-2. Phosphorylation of eIF4E at Serine 209 by MNK1/2 is a key event that enhances the translation of these oncogenic proteins.[3][4]

ETP-45835, by inhibiting MNK1 and MNK2, effectively blocks this phosphorylation event, leading to a reduction in the synthesis of key cancer-promoting proteins. This mechanism of action translates into anti-proliferative effects, cell cycle arrest, and the induction of apoptosis in cancer cells, as has been demonstrated in acute myeloid leukemia (AML) cell lines.[1] Its selectivity for MNK1/2 over other kinases, including those upstream in the MAPK pathway, makes it a valuable tool for dissecting the specific roles of MNK signaling and a promising candidate for further therapeutic development.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of ETP-45835 dihydrochloride is essential for its effective use in experimental settings. The compound is a white solid with good aqueous solubility, facilitating its use in a variety of in vitro assays.

PropertyValueSource(s)
CAS Number 2136571-30-5[5]
Molecular Formula C₁₃H₁₆N₄·2HCl[1][5]
Molecular Weight 301.21 g/mol [1][5]
Synonyms MNK1/2 Inhibitor II, 4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride[1]
Purity ≥98% (HPLC)[1][5]
Solubility Water: 50 mg/mL[1]
Storage Store at -20°C, desiccated and protected from light.[1][5]

Mechanism of Action and Signaling Pathway

ETP-45835 exerts its biological effects by directly inhibiting the kinase activity of both MNK1 and MNK2 in the nanomolar range.

TargetIC₅₀Source(s)
MNK1 646 nM[1]
MNK2 575 nM[1]

The inhibition of MNK1/2 prevents the subsequent phosphorylation of their key substrate, eIF4E, at Serine 209. This event is a critical regulatory step in cap-dependent mRNA translation.

The MNK1/2 Signaling Cascade

The following diagram illustrates the position of MNK1/2 in the broader MAPK signaling pathway and its role in regulating protein synthesis.

MNK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors / Stress Stimuli Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK MNK MNK1/2 ERK->MNK p38 p38 MAPK p38->MNK eIF4E_active p-eIF4E (Ser209) MNK->eIF4E_active P eIF4G eIF4G eIF4E_inactive eIF4E Translation_Initiation Translation Initiation Complex (eIF4F) eIF4G->Translation_Initiation eIF4E_active->Translation_Initiation ETP45835 ETP-45835 ETP45835->MNK Oncogenic_Proteins Increased translation of oncogenic proteins (e.g., Cyclin D1, Bcl-2) Translation_Initiation->Oncogenic_Proteins

Caption: The MNK1/2 signaling pathway and the inhibitory action of ETP-45835.

Kinase Selectivity Profile

ETP-45835 has been reported to be a selective inhibitor of MNK1 and MNK2. It has been screened against a panel of 24 other protein kinases, including the upstream kinases B-Raf, ERK1, MEK1, and p38α, and showed little to no inhibitory activity (≤15% inhibition at a concentration of 5 µM).[1] This high degree of selectivity is crucial for minimizing off-target effects and for accurately attributing observed biological responses to the inhibition of MNK1/2.

Experimental Protocols and Applications

ETP-45835 is a valuable tool for a range of in vitro studies aimed at understanding the role of MNK signaling in health and disease.

Preparation of Stock Solutions

For in vitro experiments, a concentrated stock solution of ETP-45835 dihydrochloride should be prepared.

Protocol:

  • Reconstitution: Dissolve ETP-45835 dihydrochloride in sterile, nuclease-free water to a final concentration of 50 mg/mL.[1] Alternatively, for cell culture use, DMSO can be used as a solvent to prepare a stock solution of 10-50 mM.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for up to 3 months.[1]

Workflow for Assessing MNK Inhibition in Cell Culture

The following workflow outlines the key steps to measure the efficacy of ETP-45835 in a cellular context.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., MV4-11 AML cells) Treatment 2. Treatment with ETP-45835 (Dose-response and time-course) Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Viability_Assay 5b. Cell Viability Assay (e.g., MTT, WST-1) Treatment->Viability_Assay Apoptosis_Assay 5c. Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis_Assay Lysate_Prep 4. Protein Lysate Preparation Harvesting->Lysate_Prep Western_Blot 5a. Western Blot Analysis (p-eIF4E, total eIF4E, loading control) Lysate_Prep->Western_Blot Data_Analysis 6. Data Analysis and Interpretation Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: A typical experimental workflow for evaluating ETP-45835 in vitro.

Detailed Protocol: Western Blot for p-eIF4E Inhibition

This protocol provides a method to quantify the inhibition of eIF4E phosphorylation by ETP-45835.

Materials:

  • Cancer cell line of interest (e.g., MV4-11)

  • ETP-45835 dihydrochloride

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total eIF4E, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Treatment: The following day, treat the cells with varying concentrations of ETP-45835 (e.g., 0.1, 1, 5, 10 µM) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., water or DMSO).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody for p-eIF4E overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for total eIF4E and a loading control to ensure equal protein loading.

  • Analysis: Quantify band intensities using densitometry software and normalize the p-eIF4E signal to total eIF4E and the loading control.

Detailed Protocol: Cell Viability (MTT) Assay

This protocol measures the effect of ETP-45835 on cell proliferation and viability.

Materials:

  • Cells and complete culture medium

  • ETP-45835 dihydrochloride

  • 96-well clear-bottom plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

  • Treatment: After 24 hours, treat the cells with a serial dilution of ETP-45835. Include a vehicle control and a no-cell background control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the dose-response curve to determine the IC₅₀ for cell proliferation.

In Vivo Applications: A Look to the Future

While specific in vivo pharmacokinetic and efficacy data for ETP-45835 are not widely available in the public domain, the therapeutic potential of MNK inhibition is an active area of research. Other selective MNK inhibitors have entered preclinical and clinical development for various cancers. These studies suggest that targeting the MNK-eIF4E axis could be a viable strategy for cancer therapy, both as a monotherapy and in combination with other agents. Further research is warranted to explore the in vivo potential of ETP-45835 in relevant animal models of cancer.

Conclusion

ETP-45835 dihydrochloride is a highly valuable research tool for investigating the biological roles of MNK1 and MNK2. Its potency and selectivity make it ideal for elucidating the downstream consequences of MNK inhibition, particularly on the regulation of protein synthesis via eIF4E. For researchers in oncology, cell signaling, and drug discovery, ETP-45835 provides a means to pharmacologically probe a key signaling nexus that is frequently dysregulated in disease. The protocols and information provided in this guide are intended to facilitate the effective use of this compound and to spur further investigation into the therapeutic potential of targeting the MNK pathway.

References

  • (Reference for general time inform
  • MedchemExpress. ETP-45835 | MNK Inhibitor. MedchemExpress.com. Accessed January 2024.
  • ResearchGate. A phase 1 dose escalation study of eFT508, an inhibitor of mitogen-activated protein kinase-interacting serine/threonine kinase-1 (MNK-1) and MNK-2 in patients with advanced solid tumors.
  • ResearchGate. eFT508, a Potent and Selective Mitogen-Activated Protein Kinase Interacting Kinase (MNK) 1 and 2 Inhibitor, Is Efficacious in Preclinical Models of Diffuse Large B-Cell Lymphoma (DLBCL).
  • Sigma-Aldrich. MNK1/2 Inhibitor II, ETP-45835. Sigma-Aldrich.
  • Tocris Bioscience. ETP 45835 dihydrochloride | Mnk. Tocris Bioscience.
  • (Not directly relevant to ETP-45835 - general synthesis)
  • (Not directly relevant to ETP-45835 - general research)
  • MDPI. Deeping in the Role of the MAP-Kinases Interacting Kinases (MNKs) in Cancer. MDPI.
  • (Not directly relevant to ETP-45835 - general research)
  • (Not directly relevant to ETP-45835 - general research)
  • (Not directly relevant to ETP-45835 - general synthesis)
  • (Not directly relevant to ETP-45835 - general research)
  • (Not directly relevant to ETP-45835 - general research)
  • National Center for Biotechnology Information. The MNK1/2-eIF4E Axis as a Potential Therapeutic Target in Melanoma. PMC.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • (Not directly relevant to ETP-45835 - general synthesis)
  • Wikipedia.
  • (Not directly relevant to ETP-45835 - general research)
  • American Association for Cancer Research. MAP Kinase-Interacting Kinase 1 Regulates SMAD2-Dependent TGF-β Signaling Pathway in Human Glioblastoma. AACR Journals.
  • (Not directly relevant to ETP-45835 - general protocols)
  • (Not directly relevant to ETP-45835 - general protocols)
  • (Not directly relevant to ETP-45835 - general synthesis)
  • (Not directly relevant to ETP-45835 - general research)
  • (Not directly relevant to ETP-45835 - general synthesis)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for ETP-45835 Dihydrochloride in Cell Culture

A Technical Guide for Researchers on the Comparative Solubility and Use of a Selective MNK1/2 Inhibitor Authored by: Your Senior Application Scientist These application notes provide a comprehensive guide for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers on the Comparative Solubility and Use of a Selective MNK1/2 Inhibitor

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of ETP-45835 dihydrochloride, a selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2), in cell culture applications. This document details the solubility characteristics of ETP-45835 dihydrochloride in water versus dimethyl sulfoxide (DMSO), offers evidence-based recommendations for solvent selection, and provides validated, step-by-step protocols for the preparation of stock and working solutions. Furthermore, it elucidates the mechanism of action of ETP-45835 through the MNK1/2-eIF4E signaling pathway and outlines best practices for its application in cell-based assays.

Introduction to ETP-45835 Dihydrochloride: A Selective MNK1/2 Inhibitor

ETP-45835 dihydrochloride is a potent and selective small molecule inhibitor of both MNK1 and MNK2.[1] The MAP kinase-interacting kinases (MNKs) are key downstream effectors of the MAPK signaling pathways, including the ERK and p38 MAPK pathways.[2][3] Upon activation by these upstream kinases, MNK1 and MNK2 phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209.[2][4] The phosphorylation of eIF4E is a critical regulatory step in cap-dependent mRNA translation and is implicated in the translation of a subset of mRNAs encoding proteins involved in cell proliferation, survival, and metastasis.[5][6] Dysregulation of the MNK-eIF4E axis is a hallmark of various cancers, making it a compelling target for therapeutic intervention.[5][6] ETP-45835 offers a valuable tool for investigating the biological roles of MNK1/2 and for exploring their therapeutic potential in oncology and other diseases.

Physicochemical Properties and Solubility Profile

A thorough understanding of the physicochemical properties of ETP-45835 dihydrochloride is fundamental to its effective application in cell culture experiments. The dihydrochloride salt form of ETP-45835 generally enhances its aqueous solubility compared to the free base.

PropertyValueSource
Chemical Name 4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride
Molecular Formula C₁₃H₁₆N₄·2HCl
Molecular Weight 301.21 g/mol
Appearance White to off-white solid[]
Purity ≥98% (HPLC)
Solubility in Water 50 mg/mL
Solubility in DMSO Expected to be high (Specific value not available)General chemical knowledge

Comparative Analysis of Solvents for Cell Culture Applications: Water vs. DMSO

The choice of solvent for reconstituting and diluting ETP-45835 dihydrochloride is a critical experimental parameter that can significantly impact experimental outcomes. Both sterile water and DMSO are viable options, each with distinct advantages and disadvantages.

Water as a Solvent

Advantages:

  • Biocompatibility: Water is the most biologically compatible solvent, eliminating the risk of solvent-induced cytotoxicity and off-target effects.

  • Direct Application: Aqueous stock solutions can often be directly diluted into cell culture media without concerns about solvent toxicity.

Disadvantages:

  • Limited Long-Term Stability: Aqueous solutions of small molecules can be more susceptible to hydrolysis and microbial contamination over time. It is recommended to prepare fresh aqueous stock solutions or store them as frozen aliquots for short periods.

  • Potential for Lower Molar Concentration: While the aqueous solubility of ETP-45835 dihydrochloride is good, it may be lower than in DMSO, potentially limiting the maximum achievable stock concentration.

Dimethyl Sulfoxide (DMSO) as a Solvent

Advantages:

  • High Solubilizing Power: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, often at very high concentrations.[8] This allows for the preparation of highly concentrated stock solutions, minimizing the volume of solvent added to cell cultures.

  • Enhanced Stability: Small molecules are often more stable when stored in anhydrous DMSO at low temperatures, allowing for longer-term storage of stock solutions.

Disadvantages:

  • Cytotoxicity: DMSO can be toxic to cells, with the degree of toxicity varying depending on the cell type and the final concentration in the culture medium. It is crucial to keep the final DMSO concentration as low as possible, typically below 0.5%, and to include a vehicle control (media with the same concentration of DMSO) in all experiments.

  • Cellular Differentiation and Off-Target Effects: DMSO has been reported to induce cellular differentiation and other off-target effects in certain cell types. Researchers should be aware of these potential confounding factors when interpreting experimental data.

Recommendation: For most in vitro cell culture applications, preparing a high-concentration stock solution of ETP-45835 dihydrochloride in DMSO is the preferred method due to the high solubility and stability it offers. This allows for minimal solvent introduction into the final cell culture medium. However, if there is a concern about DMSO-induced artifacts with a particular cell line or assay, using a freshly prepared aqueous stock solution is a viable alternative, given the compound's favorable water solubility.

The MNK1/2-eIF4E Signaling Pathway

ETP-45835 exerts its biological effects by inhibiting the kinase activity of MNK1 and MNK2, thereby preventing the phosphorylation of their primary substrate, eIF4E. The following diagram illustrates the central role of the MNK1/2-eIF4E axis in cellular signaling.

MNK1_2_eIF4E_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Stress_Stimuli Stress Stimuli p38 p38 MAPK Stress_Stimuli->p38 Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK MNK MNK1/2 ERK->MNK p38->MNK eIF4E eIF4E MNK->eIF4E Phosphorylation ETP45835 ETP-45835 ETP45835->MNK Inhibition eIF4G eIF4G eIF4G->eIF4E p_eIF4E p-eIF4E (Ser209) Translation Cap-Dependent mRNA Translation p_eIF4E->Translation Cell_Response Cell Proliferation, Survival, Metastasis Translation->Cell_Response

Caption: The MNK1/2-eIF4E signaling pathway and the inhibitory action of ETP-45835.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation and use of ETP-45835 dihydrochloride in cell culture.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for convenient dilution to a wide range of working concentrations.

Materials:

  • ETP-45835 dihydrochloride (MW: 301.21 g/mol )

  • Anhydrous or molecular biology grade DMSO

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of ETP-45835 dihydrochloride:

    • To prepare a 10 mM stock solution in 1 mL of DMSO:

      • Mass (mg) = 10 mmol/L * 0.001 L * 301.21 g/mol = 3.01 mg

  • Weigh the ETP-45835 dihydrochloride powder:

    • In a chemical fume hood or on a designated weighing station, carefully weigh out 3.01 mg of ETP-45835 dihydrochloride powder and transfer it to a sterile amber microcentrifuge tube.

  • Add DMSO and dissolve:

    • Add 1 mL of anhydrous DMSO to the tube containing the powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot and store:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the DMSO stock solution should be stable for at least 6 months.

Protocol for Preparation of a 10 mg/mL Stock Solution in Water

This protocol is an alternative for researchers who wish to avoid the use of DMSO.

Materials:

  • ETP-45835 dihydrochloride (MW: 301.21 g/mol )

  • Sterile, nuclease-free water

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weigh the ETP-45835 dihydrochloride powder:

    • In a chemical fume hood or on a designated weighing station, carefully weigh out 10 mg of ETP-45835 dihydrochloride powder and transfer it to a sterile amber microcentrifuge tube.

  • Add water and dissolve:

    • Add 1 mL of sterile water to the tube containing the powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. The reported solubility is 50 mg/mL, so 10 mg should readily dissolve in 1 mL.

  • Sterilize the solution (optional but recommended):

    • If the solution is not prepared under strict aseptic conditions, it can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot and store:

    • Aliquot the 10 mg/mL aqueous stock solution into smaller, single-use volumes.

    • For short-term storage (up to a few weeks), store the aliquots at -20°C. For longer-term storage, it is advisable to use a DMSO-based stock. It is recommended to prepare fresh aqueous solutions regularly.

Protocol for Preparation of Working Solutions for Cell Culture

The concentrated stock solution must be diluted to the final working concentration in a complete cell culture medium immediately before use.

Procedure:

  • Determine the final desired concentration:

    • The optimal working concentration of ETP-45835 will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the IC₅₀ for the cell line of interest.

  • Perform serial dilutions:

    • It is best practice to perform serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentration. This helps to ensure accurate and homogeneous mixing.

    • Example for preparing a 10 µM working solution from a 10 mM DMSO stock:

      • The dilution factor is 10,000 µM (10 mM) / 10 µM = 1000.

      • Add 1 µL of the 10 mM DMSO stock solution to 999 µL of pre-warmed complete cell culture medium to make a final volume of 1 mL. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control:

    • It is imperative to include a vehicle control in all experiments. This control should consist of cells treated with the same final concentration of the solvent (DMSO or water) as the ETP-45835-treated cells.

Caption: Workflow for the preparation and use of ETP-45835 in cell culture.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of experimental results obtained using ETP-45835, the following self-validating measures should be incorporated into the experimental design:

  • Dose-Response Analysis: Always perform a dose-response curve to determine the IC₅₀ of ETP-45835 in your specific cell line and assay. This validates the bioactivity of the compound and establishes the appropriate concentration range for subsequent experiments.

  • Target Engagement Biomarker: As ETP-45835 inhibits MNK1/2, a key downstream marker of its activity is the phosphorylation of eIF4E at Serine 209. It is highly recommended to perform a Western blot to assess the levels of phospho-eIF4E (Ser209) in response to ETP-45835 treatment. A dose-dependent decrease in phospho-eIF4E levels will confirm that the inhibitor is engaging its target within the cells.

  • Appropriate Controls: The inclusion of both positive and negative controls is essential. A known activator of the MAPK pathway can serve as a positive control to induce eIF4E phosphorylation, while the vehicle control (DMSO or water) serves as the negative control to account for any solvent effects.

  • Cell Viability Assay: Concurrently with your primary assay, perform a cell viability assay (e.g., MTT, CellTiter-Glo) to ensure that the observed effects of ETP-45835 are not due to general cytotoxicity.

Conclusion

ETP-45835 dihydrochloride is a valuable research tool for investigating the roles of the MNK1/2-eIF4E signaling axis in health and disease. Its favorable solubility in both water and DMSO provides flexibility in experimental design. By following the detailed protocols and recommendations outlined in these application notes, researchers can confidently and effectively utilize this selective inhibitor in their cell culture studies, ensuring the generation of accurate and reproducible data.

References

  • ResearchGate. (n.d.). Schematic of the MNK1/2-eIF4E axis. Retrieved from [Link]

  • Grygoryev, D., et al. (2025). Protocol to purify and culture human pancreatic cancer cells from patient-derived xenografts. STAR Protocols, 6(1), 103672.
  • National Center for Biotechnology Information. (n.d.). The MNK1/2-eIF4E Axis as a Potential Therapeutic Target in Melanoma. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of Mnk 1/2 signaling. Retrieved from [Link]

  • ResearchGate. (2013). Protocol for establishing cell culture of spontaneous cancer cells. Retrieved from [Link]

  • MDPI. (2017). Advanced Cell Culture Techniques for Cancer Drug Discovery. Retrieved from [Link]

  • bioRxiv. (2020). The MNK1/2-eIF4E axis drives melanoma plasticity, progression, and resistance to immunotherapy. Retrieved from [Link]

  • AACR Journals. (2011). MAP Kinase-Interacting Kinase 1 Regulates SMAD2-Dependent TGF-β Signaling Pathway in Human Glioblastoma. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. Retrieved from [Link]

  • USA Chemical Suppliers. (n.d.). etp 45835 dihydrochloride suppliers USA. Retrieved from [Link]

  • GlpBio. (n.d.). ETP 45835 dihydrochloride. Retrieved from [Link]

  • GlpBio. (n.d.). ETP 45835 dihydrochloride. Retrieved from [Link]

Sources

Application

Application Note: Validation of MNK1/2 Inhibition via p-eIF4E (Ser209) Detection Following ETP-45835 Treatment

Introduction & Mechanistic Rationale The eukaryotic translation initiation factor 4E (eIF4E) is a critical node in the control of cap-dependent translation, a process frequently dysregulated in oncogenesis, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The eukaryotic translation initiation factor 4E (eIF4E) is a critical node in the control of cap-dependent translation, a process frequently dysregulated in oncogenesis, particularly in melanoma phenotype switching and metastasis. Phosphorylation of eIF4E at Serine 209 (Ser209) is exclusively catalyzed by the MAP kinase-interacting kinases (MNK1 and MNK2).

ETP-45835 (MNK1/2 Inhibitor II) is a potent, selective, and water-soluble inhibitor of MNK1/2. Unlike upstream MAPK inhibitors (e.g., MEK or BRAF inhibitors), ETP-45835 decouples eIF4E phosphorylation from the MAPK pathway without affecting the phosphorylation of ERK or p38 themselves.

This application note provides a rigorous, self-validating Western Blot protocol to assess target engagement of ETP-45835. The primary readout is the specific reduction of p-eIF4E (Ser209) relative to Total eIF4E .

Signaling Pathway & Mechanism of Action[1]

The following diagram illustrates the precise intervention point of ETP-45835 within the MAPK/MNK signaling axis.

MNK_Pathway GrowthFactor Growth Factors / Stress RAS RAS GrowthFactor->RAS p38 p38 MAPK GrowthFactor->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK MNK MNK1/2 ERK->MNK p38->MNK eIF4E_p p-eIF4E (Ser209) MNK->eIF4E_p Phosphorylation ETP ETP-45835 (Inhibitor) ETP->MNK Blocks eIF4E_un eIF4E (Unphosphorylated) Translation Oncogenic Translation (MMP3, VEGF, SNAIL) eIF4E_p->Translation

Figure 1: Mechanism of ETP-45835 action. The compound selectively inhibits MNK1/2, preventing the phosphorylation of eIF4E at Ser209, thereby modulating the translation of specific oncogenic mRNAs.

Experimental Design & Controls

To ensure scientific integrity, the experiment must include controls that validate both the induction of the pathway and the specificity of the antibody.

GroupTreatmentPurposeExpected Outcome
Negative Control DMSO (Vehicle)BaselineBasal p-eIF4E levels (cell line dependent).
Positive Control PMA (100 nM) or Serum (20%)Pathway ActivationStrong induction of p-eIF4E via ERK/p38 activation.
Experimental ETP-45835 (0.1 - 10 µM)Target InhibitionDose-dependent reduction of p-eIF4E.
Loading Control GAPDH or

-Actin
NormalizationEqual signal across lanes.
Stoichiometry Total eIF4ENormalizationConstant signal; verifies ETP-45835 does not degrade the protein.
Reagent Preparation (ETP-45835)
  • Solubility: ETP-45835 is distinct from many kinase inhibitors due to its high water solubility (up to 50 mg/mL). However, for cellular assays, DMSO stocks (10 mM) are standard to ensure membrane permeability and consistency with other hydrophobic compounds.

  • Storage: Store powder at -20°C. Aliquot stock solutions to avoid freeze-thaw cycles.

Step-by-Step Protocol

Phase 1: Cell Lysis & Sample Preparation (The Critical Step)

Expert Insight: eIF4E is a small protein (~25 kDa), and phosphorylation marks are labile. Standard lysis buffers often fail if phosphatase inhibition is insufficient.

  • Harvest: Treat cells (e.g., A375 melanoma or HeLa) with ETP-45835 for the desired duration (typically 1–24 hours).

  • Wash: Wash cells 2x with ice-cold PBS. Do not let cells dry.

  • Lysis: Lyse cells directly on ice using RIPA Buffer supplemented with high-concentration protease and phosphatase inhibitors.

    • Recommended Cocktail: 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1 mM Sodium Orthovanadate (Na₃VO₄) , and 50 mM Sodium Fluoride (NaF) .

    • Note: NaF is critical for Ser/Thr phosphatase inhibition.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect supernatant.

  • Quantification: Determine protein concentration (BCA Assay). Normalize samples to 20–30 µg per lane.

  • Denaturation: Add 4x Laemmli Sample Buffer (with

    
    -mercaptoethanol or DTT) and boil at 95°C for 5 minutes.
    
Phase 2: Electrophoresis & Transfer

Expert Insight: Due to the low molecular weight of eIF4E (25 kDa), "blow-through" (protein passing through the membrane) is a common failure mode.

  • Gel Percentage: Use a 12% or 15% SDS-PAGE gel . Lower percentages (10% or 8%) will cause eIF4E to migrate with the dye front, leading to poor resolution.

  • Transfer Membrane: Use 0.2 µm PVDF or Nitrocellulose.

    • Warning: Standard 0.45 µm membranes may result in significant signal loss for proteins <30 kDa.

  • Transfer Conditions:

    • Wet Transfer: 100V for 60 minutes (cold room) is standard.

    • Semi-Dry: Reduce time by 20% compared to standard protocols to prevent blow-through.

Phase 3: Blocking & Antibody Incubation
StepReagentConditionRationale
Blocking 5% BSA in TBST1 hr @ RTBSA is preferred for phospho-antibodies to prevent casein interference (though some specific Abs tolerate milk).
Primary Ab Anti-p-eIF4E (Ser209) 1:1000, O/N @ 4°COvernight incubation drives equilibrium binding for high sensitivity.
Wash TBST (0.1% Tween-20)3 x 10 minRemoves non-specific binding.
Secondary Ab HRP-Conjugated Anti-Rabbit1:2000 - 1:50001 hr @ RT

Recommended Antibodies:

  • Phospho:[1][2][3][4] Cell Signaling Technology (CST) #9741 (Polyclonal) or #90679 (Rabbit mAb).

  • Total: CST #9742 or #2067.

Phase 4: Detection & Analysis
  • ECL: Use a high-sensitivity ECL substrate (e.g., SuperSignal West Dura/Femto) if basal phosphorylation is low.

  • Imaging: Capture images within the linear dynamic range. Avoid saturation.

  • Stripping (Optional): If probing the same blot for Total eIF4E, use a mild stripping buffer. Alternatively, run duplicate gels to avoid stripping artifacts.

Workflow Visualization

Western_Workflow cluster_0 Sample Prep cluster_1 Separation & Transfer cluster_2 Detection Cells Treated Cells (ETP-45835) Lysis Lysis + PhosSTOP (Ice Cold) Cells->Lysis Boil Denature 95°C, 5 min Lysis->Boil PAGE 12-15% SDS-PAGE (Target: 25 kDa) Boil->PAGE Transfer Transfer to 0.2µm PVDF (Prevent Blow-through) PAGE->Transfer Block Block (5% BSA) Transfer->Block Primary 1° Ab: p-eIF4E (O/N @ 4°C) Block->Primary Secondary 2° Ab: HRP (1h @ RT) Primary->Secondary

Figure 2: Optimized Western Blot workflow emphasizing critical steps for small phospho-proteins.

Troubleshooting & Optimization

Common Issues
  • Weak Signal:

    • Cause: Phosphatase activity during lysis.

    • Solution: Freshly add Na₃VO₄ and NaF. Keep lysates strictly at 4°C.

    • Cause: Over-transfer.

    • Solution: Use 0.2 µm membrane; reduce transfer voltage/time.

  • High Background:

    • Cause: Blocking with milk (sometimes incompatible with phospho-Abs).

    • Solution: Switch to 5% BSA in TBST.

  • No Reduction in p-eIF4E with ETP-45835:

    • Cause: Drug degradation or resistance.

    • Solution: Verify ETP-45835 activity with a positive control (e.g., inhibition of PMA-induced phosphorylation).

Data Interpretation

Calculate the ratio of p-eIF4E / Total eIF4E .

  • Target Engagement: A significant decrease (>50%) in this ratio compared to the Vehicle control indicates successful MNK1/2 inhibition.

  • Specificity: Total eIF4E levels should remain unchanged.

References

  • Oyarzabal, J., et al. (2010). Discovery of mitogen-activated protein kinase-interacting kinase 1 inhibitors by a comprehensive fragment-oriented virtual screening approach.[5] Journal of Medicinal Chemistry.

  • Zhan, Y., et al. (2017). MNK1/2 inhibition limits oncogenicity and metastasis of KIT-mutant melanoma. Journal of Clinical Investigation.

  • Cell Signaling Technology. Phospho-eIF4E (Ser209) Antibody #9741 Datasheet & Protocol.

  • MedChemExpress. ETP-45835 Product Information and Biological Activity.

  • Grzmil, M., et al. (2021). Inhibiting the MNK1/2-eIF4E axis impairs melanoma phenotype switching and potentiates antitumor immune responses.[1][3] Journal of Clinical Investigation.

Sources

Method

Application Note: Optimization of ETP-45835 Concentration for MNK1 Inhibition in HeLa Cells

Abstract & Introduction The dysregulation of mRNA translation is a hallmark of oncogenesis. The MAPK-interacting kinases (MNK1 and MNK2) are the sole kinases responsible for phosphorylating the eukaryotic translation ini...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The dysregulation of mRNA translation is a hallmark of oncogenesis. The MAPK-interacting kinases (MNK1 and MNK2) are the sole kinases responsible for phosphorylating the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209. This phosphorylation event is critical for the translation of specific oncogenic mRNAs (e.g., MYC, MCL1, SNAIL) that drive metastasis and drug resistance, yet it is dispensable for global protein synthesis in normal development. Consequently, MNK1 inhibition represents a high-value therapeutic target with a favorable toxicity profile.

ETP-45835 is a potent, cell-permeable, and highly selective inhibitor of MNK1/2 (Cell-free IC₅₀: MNK1 = 575 nM; MNK2 = 646 nM).[1][2] Unlike upstream MAPK inhibitors (e.g., MEK inhibitors), ETP-45835 does not affect the phosphorylation of ERK or p38, ensuring precise pathway dissection.

This Application Note provides a rigorous, self-validating protocol to determine the optimal inhibitory concentration (IC₅₀) of ETP-45835 in HeLa cells, using p-eIF4E (Ser209) as the proximal biomarker.

Mechanism of Action

ETP-45835 functions as an ATP-competitive inhibitor, docking into the ATP-binding pocket of MNK1/2. This prevents the transfer of phosphate to eIF4E, thereby decoupling the MAPK pathway from the translational machinery.

MNK_Pathway RAS RAS (GTPase) RAF RAF Kinases RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK MNK MNK1/2 ERK->MNK Phosphorylation (Thr197/202) p38 p38 MAPK p38->MNK Phosphorylation eIF4E_active p-eIF4E (Ser209) (Oncogenic Translation) MNK->eIF4E_active Phosphorylation (Ser209) eIF4E_inactive eIF4E (Unphosphorylated) eIF4E_inactive->eIF4E_active Activation Inhibitor ETP-45835 (Inhibitor) Inhibitor->MNK Blocks ATP Binding

Figure 1: Schematic of the MAPK-MNK-eIF4E signaling axis. ETP-45835 selectively blocks MNK1/2 activity without affecting upstream ERK/p38 kinases.

Experimental Design Strategy

To accurately determine the IC₅₀, the experimental design must account for the high basal level of eIF4E phosphorylation in HeLa cells and the dynamic range of the assay.

  • Stimulation: While HeLa cells have high basal p-eIF4E, serum starvation followed by acute stimulation (Serum or PMA) synchronizes the pathway, maximizing the "assay window" (difference between Min and Max signal).

  • Timepoint: Phosphorylation inhibition is a rapid event. A 2–4 hour treatment window is recommended to measure direct target engagement rather than secondary phenotypic effects (e.g., apoptosis) which occur at >24 hours.

  • Concentration Range: Based on literature values where cellular IC₅₀ in MV4:11 cells is ~4.7 µM, we will bracket this value using a semi-logarithmic scale from 0.1 µM to 20 µM.

Materials & Reagents

ComponentSpecificationStorage
Cell Line HeLa (ATCC® CCL-2™)Liquid N₂
Inhibitor ETP-45835 (MNK1/2 Inhibitor II)-20°C (Stock 10 mM in DMSO)
Vehicle DMSO (Dimethyl sulfoxide), cell culture gradeRT
Stimulant PMA (Phorbol 12-myristate 13-acetate)-20°C
Lysis Buffer RIPA + Protease/Phosphatase Inhibitor Cocktail4°C
Primary Ab 1 Anti-Phospho-eIF4E (Ser209)-20°C
Primary Ab 2 Anti-Total eIF4E (Normalization Control)-20°C
Primary Ab 3 Anti-Phospho-ERK1/2 (Specificity Control)-20°C

Detailed Protocol: Dose-Response Assay

Phase 1: Cell Seeding and Starvation

Objective: To ensure cells are in the log phase and reduce basal pathway noise.

  • Seed Cells: Plate HeLa cells in a 6-well plate at a density of

    
     cells/well in DMEM + 10% FBS.
    
  • Incubation: Incubate at 37°C, 5% CO₂ for 24 hours until cells reach ~70-80% confluency.

  • Starvation: Aspirate media and wash once with PBS. Add serum-free DMEM (no FBS). Incubate for 16 hours (overnight) .

    • Rationale: Serum starvation reduces basal p-eIF4E levels, allowing for a cleaner induction signal upon stimulation.

Phase 2: Inhibitor Treatment & Stimulation

Objective: To construct the dose-response curve.

  • Preparation of Working Solutions:

    • Thaw the 10 mM ETP-45835 stock.

    • Prepare 1000x stocks in DMSO to ensure the final DMSO concentration is constant (0.1%) across all wells.

    • Dose Range: 0 (DMSO), 0.1, 0.5, 1.0, 5.0, 10.0, 20.0 µM.

  • Treatment:

    • Add the inhibitor working solutions directly to the serum-free media in the wells.

    • Control: Well 1 receives 0.1% DMSO only (Vehicle Control).

    • Incubation: Incubate for 2 hours at 37°C.

  • Stimulation:

    • After 2 hours of inhibitor pretreatment, add PMA (final concentration 100 nM) or FBS (final 20%) to all wells except a "No Stimulation" negative control (if included).

    • Incubate for 30 minutes .

    • Rationale: PMA is a potent activator of PKC, which activates the MAPK pathway, driving a strong p-eIF4E signal that ETP-45835 must overcome.

Phase 3: Lysis and Western Blotting

Objective: Quantify target inhibition.

  • Termination: Place the plate on ice. Aspirate media rapidly. Wash 1x with ice-cold PBS.

  • Lysis: Add 150 µL of ice-cold RIPA buffer (supplemented with phosphatase inhibitors). Scrape cells and collect lysate.

  • Clarification: Centrifuge at 14,000 x g for 10 mins at 4°C. Collect supernatant.

  • Western Blot:

    • Load 20-30 µg of total protein per lane.

    • Membrane: PVDF or Nitrocellulose.

    • Probing:

      • Target: p-eIF4E (Ser209).[1][3]

      • Loading Control: Total eIF4E (Critical for normalization).

      • Off-Target Control: p-ERK1/2 (Should remain unchanged by ETP-45835).

Workflow Visualization

Experiment_Workflow Step1 Seed HeLa Cells (DMEM + 10% FBS) Step2 Serum Starve (16 Hours) Step1->Step2 Step3 Treat with ETP-45835 (0 - 20 µM, 2 Hours) Step2->Step3 Step4 Stimulate (PMA 100nM, 30 min) Step3->Step4 Step5 Lysis & Western Blot Step4->Step5 Step6 Quantify p-eIF4E / Total eIF4E Step5->Step6

Figure 2: Step-by-step experimental workflow for IC50 determination.

Data Analysis & Expected Results

Quantification
  • Perform densitometry on Western Blot bands (e.g., using ImageJ).

  • Calculate the Ratio:

    
    
    
  • Normalize to Vehicle Control:

    
     Activity 
    
    
    
Expected Outcome
  • Low Dose (0.1 - 0.5 µM): Minimal inhibition. p-eIF4E levels remain comparable to DMSO control.

  • Effective Dose (1.0 - 5.0 µM): Significant reduction in p-eIF4E. The band should fade noticeably.

  • Maximal Dose (10 - 20 µM): Near-complete loss of p-eIF4E signal.

  • Specificity Check: p-ERK1/2 levels should remain high and constant across all doses (as PMA stimulates ERK, and ETP-45835 acts downstream of ERK). If p-ERK drops, the concentration is toxic or non-specific.

Estimated IC₅₀

Based on cellular assays in similar cancer lines (e.g., MV4:11), the expected IC₅₀ for ETP-45835 in HeLa cells is approximately 3.0 – 6.0 µM .

Concentration (µM)Expected p-eIF4E Inhibition (%)Note
0 (DMSO)0%Baseline (100% Activity)
0.5~10-20%Sub-optimal
1.0 ~25-35% Onset of action
5.0 ~50-60% Near IC₅₀
10.0>80%Strong Inhibition
20.0>90%Maximal Inhibition

Troubleshooting & Optimization

  • Weak Signal: If p-eIF4E signal is weak even in DMSO controls, ensure the PMA is fresh and the starvation step was strictly followed. HeLa cells have high basal activity, but "super-activation" via PMA makes the inhibition curve cleaner.

  • Toxicity: If cells detach at 20 µM, reduce the max concentration to 10 µM. ETP-45835 is generally well-tolerated up to 20 µM for short durations (2-4h).

  • Solubility: ETP-45835 is soluble in water (50 mg/mL) and DMSO. However, always predilute in media immediately before adding to cells to prevent precipitation shock.

References

  • Oyarzabal, J., et al. (2010). Discovery of mitogen-activated protein kinase-interacting kinase 1 inhibitors by a comprehensive fragment-oriented virtual screening approach.[1] Journal of Medicinal Chemistry, 53(18), 6618-6628.

  • Ueda, T., et al. (2004).[4] Mnk2 and Mnk1 are essential for constitutive and inducible phosphorylation of eukaryotic initiation factor 4E but not for cell growth or development.[4] Molecular and Cellular Biology, 24(15), 6539–6549.

  • MedChemExpress. ETP-45835 Product Information and Biological Activity.

  • Sigma-Aldrich. MNK1/2 Inhibitor II, ETP-45835 - Calbiochem.

Sources

Application

Application Notes and Protocols for In Vivo Administration of ETP-45835 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Imperative for Rigorous In Vivo Evaluation of Novel Small Molecule Inhibitors The translati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Imperative for Rigorous In Vivo Evaluation of Novel Small Molecule Inhibitors

The translation of a promising novel small molecule inhibitor from in vitro discovery to a potential clinical candidate is a critical and complex process. This journey necessitates a robust and well-designed series of in vivo studies in relevant animal models to establish the compound's safety, pharmacokinetic profile, and efficacy. These preclinical investigations are not merely a set of routine experiments but a foundational pillar upon which the entire clinical development program is built. Ill-conceived or poorly executed in vivo studies can lead to misleading data, the unjustifiable advancement of suboptimal candidates, or the premature termination of promising therapeutic agents.

This guide provides a comprehensive framework for the in-vivo administration and evaluation of ETP-45835, a novel investigational small molecule inhibitor, in mouse models. As specific details regarding the molecular target and mechanism of action for ETP-45835 are not publicly available, this document will proceed under the well-supported hypothesis that ETP-45835 is an inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is a frequently dysregulated signaling cascade in various cancers, making it a common and relevant target for novel therapeutics. The principles and protocols outlined herein are designed to be broadly applicable to the in vivo assessment of other novel small molecule inhibitors, with appropriate modifications based on the specific characteristics of the compound and its intended therapeutic application.

Our approach emphasizes not just the "how" but also the "why" behind each experimental step, fostering a deeper understanding of the scientific rationale and ensuring the generation of high-quality, reproducible data. We will delve into the critical aspects of study design, from initial dose-ranging studies to determine the maximum tolerated dose (MTD), through to comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) characterization, and culminating in robust efficacy trials in appropriate mouse models of disease.

The Scientific Rationale: A Multi-Faceted Approach to In Vivo Characterization

A successful in vivo evaluation of a novel compound like ETP-45835 hinges on a logical and phased experimental approach. Each phase builds upon the findings of the previous one, creating a self-validating system that systematically de-risks the compound for further development.

Phase 1: Establishing a Safe Therapeutic Window - Maximum Tolerated Dose (MTD) Studies

The primary objective of the MTD study is to identify the highest dose of ETP-45835 that can be administered to mice without causing unacceptable toxicity. This is a crucial first step, as all subsequent in vivo studies will be conducted at doses at or below the MTD. The MTD study provides the initial assessment of the compound's safety profile and informs the dose selection for subsequent pharmacokinetic and efficacy studies.[1][2]

Phase 2: Understanding Drug Disposition - Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Once the MTD is established, the focus shifts to understanding how the mouse body affects the drug (pharmacokinetics) and how the drug affects the body (pharmacodynamics).

  • Pharmacokinetics (PK): These studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of ETP-45835. Key parameters to be determined include the compound's half-life (t½), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and bioavailability. A thorough understanding of the PK profile is essential for designing rational dosing schedules that maintain therapeutic concentrations of the drug at the target site.[1]

  • Pharmacodynamics (PD): PD studies investigate the effect of ETP-45835 on its intended biological target. In the context of our hypothetical PI3K/AKT/mTOR inhibitor, this would involve measuring the modulation of downstream signaling proteins (e.g., phosphorylated AKT, phosphorylated S6 ribosomal protein) in tumor tissue or surrogate tissues at various time points after drug administration. The goal is to establish a clear relationship between the dose of ETP-45835, its concentration in the plasma and tumor, and the extent of target engagement and pathway inhibition.

Phase 3: Demonstrating Therapeutic Potential - Efficacy Studies

With a well-defined MTD and a clear understanding of the PK/PD relationship, the final preclinical step is to assess the anti-tumor efficacy of ETP-45835 in relevant mouse models. The choice of model is critical and should ideally recapitulate key features of the human disease. For a PI3K/AKT/mTOR inhibitor, this could include xenograft models using human cancer cell lines with known PI3K pathway mutations or genetically engineered mouse models (GEMMs) that spontaneously develop tumors driven by PI3K pathway activation.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the in vivo evaluation of ETP-45835. These protocols are intended as a guide and may require optimization based on the specific physicochemical properties of the compound and the chosen mouse models.

Preparation of Dosing Solutions

The formulation of ETP-45835 for in vivo administration is a critical step that can significantly impact its bioavailability and efficacy.

Protocol 3.1: Formulation of ETP-45835 for In Vivo Administration

  • Solubility Testing: Determine the solubility of ETP-45835 in a panel of biocompatible vehicles. Common vehicles for oral administration include 0.5% (w/v) methylcellulose in water, corn oil, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. For intravenous administration, a clear, sterile, and isotonic solution is required.

  • Vehicle Selection: Choose a vehicle that provides a stable and homogenous suspension or solution at the required concentrations. The selected vehicle should be well-tolerated by the animals.

  • Preparation of Dosing Solution/Suspension:

    • Accurately weigh the required amount of ETP-45835.

    • In a sterile environment, gradually add the vehicle to the compound while vortexing or sonicating to ensure complete dissolution or uniform suspension.

    • For intravenous formulations, sterile filter the final solution through a 0.22 µm filter.

  • Stability Assessment: Confirm the stability of the formulation under the intended storage and administration conditions.

Maximum Tolerated Dose (MTD) Study

Protocol 3.2: Single-Dose and Repeat-Dose MTD Study

  • Animal Model: Use healthy, age-matched mice of the same strain that will be used for subsequent efficacy studies (e.g., BALB/c or C57BL/6).

  • Dose Escalation:

    • Single-Dose MTD: Administer single doses of ETP-45835 to small groups of mice (n=3-5 per group) in an escalating dose design. Start with a low dose (e.g., 1-5 mg/kg) and escalate by a factor of 2-3 in subsequent cohorts.

    • Repeat-Dose MTD: Based on the single-dose MTD, conduct a repeat-dose study (e.g., daily for 5-14 days) at several dose levels below the single-dose MTD to assess cumulative toxicity.

  • Monitoring:

    • Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity level, and posture.

    • Record any adverse events.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss of body weight and does not induce other signs of severe toxicity.

  • Data Analysis: Summarize the findings in a table, as shown below.

Table 1: Example MTD Study Data Summary

Dose (mg/kg)Administration RouteDosing ScheduleMean Body Weight Change (%)Clinical Observations
10Oral GavageSingle Dose-2%No observable adverse effects
30Oral GavageSingle Dose-5%Mild, transient lethargy
100Oral GavageSingle Dose-15%Moderate lethargy, ruffled fur
300Oral GavageSingle Dose>20%Severe lethargy, hunched posture
50Oral GavageDaily for 14 days-8%No significant adverse effects
100Oral GavageDaily for 14 days-18%Ruffled fur, slight decrease in activity
Pharmacokinetic (PK) Study

Protocol 3.3: Single-Dose PK Study

  • Animal Model: Use healthy, cannulated mice (jugular vein or carotid artery) to facilitate serial blood sampling.

  • Dosing: Administer a single dose of ETP-45835 via the intended clinical route (e.g., oral gavage) and intravenously (to determine bioavailability).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of ETP-45835 using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic modeling software to calculate key PK parameters.

Table 2: Example Pharmacokinetic Parameters of ETP-45835 in Mice

ParameterOral Administration (50 mg/kg)Intravenous Administration (5 mg/kg)
Cmax (ng/mL)15005000
Tmax (hr)1.00.25
AUC (0-inf) (ng*hr/mL)75002500
t½ (hr)4.53.8
Bioavailability (%)30N/A
Pharmacodynamic (PD) and Efficacy Study

Protocol 3.4: In Vivo Target Modulation and Anti-Tumor Efficacy Study

  • Animal Model: Use an appropriate tumor model, such as a human tumor xenograft model in immunodeficient mice (e.g., NCR nude or SCID). For example, implant human breast cancer cells (e.g., MCF-7, which has a PIK3CA mutation) subcutaneously.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control

    • ETP-45835 at one or two dose levels below the MTD (e.g., 50 mg/kg and 100 mg/kg, daily by oral gavage)

  • Efficacy Assessment:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight as an indicator of toxicity.

  • Pharmacodynamic Assessment:

    • At the end of the study (or in a separate satellite group of animals), collect tumor tissue at various time points after the final dose.

    • Analyze tumor lysates by Western blotting for levels of total and phosphorylated AKT and S6 to assess target engagement.

  • Data Analysis:

    • Plot mean tumor growth curves for each group.

    • Perform statistical analysis to compare tumor growth between treated and control groups.

    • Quantify the changes in p-AKT and p-S6 levels.

Visualization of Key Concepts

Hypothetical Signaling Pathway of ETP-45835

The following diagram illustrates the hypothesized mechanism of action of ETP-45835 as an inhibitor of the PI3K/AKT/mTOR signaling pathway.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates S6 S6 S6K->S6 Phosphorylates Proliferation Cell Proliferation, Survival, Growth S6->Proliferation Promotes ETP_45835 ETP-45835 ETP_45835->PI3K Inhibits

Caption: Hypothetical signaling pathway inhibited by ETP-45835.

Experimental Workflow for In Vivo Evaluation

The following diagram outlines the logical flow of the in vivo experimental plan for ETP-45835.

InVivo_Workflow cluster_phase1 Phase 1: Safety cluster_phase2 Phase 2: Characterization cluster_phase3 Phase 3: Efficacy MTD Maximum Tolerated Dose (MTD) Study PK Pharmacokinetic (PK) Study MTD->PK Informs Dose Selection Efficacy Efficacy Study in Tumor Models MTD->Efficacy Sets Upper Dose Limit PK->Efficacy Informs Dosing Regimen PD Pharmacodynamic (PD) Study PD->Efficacy Confirms Target Engagement

Caption: Experimental workflow for the in vivo evaluation of ETP-45835.

Conclusion: Towards Clinical Translation

The in vivo administration and evaluation of a novel small molecule inhibitor like ETP-45835 in mouse models is a cornerstone of preclinical drug development. The systematic and scientifically rigorous approach outlined in these application notes and protocols is designed to generate a comprehensive data package that will enable an informed decision on the potential for clinical translation. By adhering to these principles of expertise, trustworthiness, and authoritative grounding, researchers can ensure the integrity and impact of their preclinical findings.

References

  • Hidayat, R., & Wulandari, P. (2021). Preclinical Test Methods with Animal Mouse and Rats Biomedical Research: Technical Guideline. Bioscientia Medicina: Journal of Biomedicine & Translational Research, 5(2). [Link]

  • Workman, P., & predictive in vivo pharmacology in oncology. (2010). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Clinical Cancer Research, 16(22), 5450-5455. [Link]

  • U.S. Food and Drug Administration. (2010). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Jackson Laboratory. (n.d.). Patient Derived Xenograft (PDX) Models. [Link]

  • Charles River Laboratories. (n.d.). Genetically Engineered Mouse Models. [Link]

  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. [Link]

  • Altasciences. (n.d.). Planning Your Preclinical Assessment. [Link]

Sources

Method

Application Notes and Protocols for ETP-45835 Dihydrochloride Powder: A Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and application of ETP-45835 dihydrochloride powder, a potent and selective in...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and application of ETP-45835 dihydrochloride powder, a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2). Adherence to these protocols is critical for ensuring the compound's integrity, obtaining reproducible experimental results, and maintaining a safe laboratory environment.

Scientific Introduction: The MNK1/2-eIF4E Axis as a Therapeutic Target

ETP-45835 dihydrochloride is a significant research tool for investigating the cellular consequences of MNK1 and MNK2 inhibition. These kinases are key downstream effectors of the Ras/MAPK and p38 MAPK signaling pathways.[1] A primary and critical substrate of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E).[1][2][3] Phosphorylation of eIF4E at Ser209 is a crucial regulatory step for the initiation of cap-dependent mRNA translation of a subset of proteins involved in cell growth, proliferation, and survival.[1] Dysregulation of the MNK1/2-eIF4E axis is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[1][2] ETP-45835 offers high selectivity for MNK1 (IC₅₀ = 646 nM) and MNK2 (IC₅₀ = 575 nM) with minimal activity against a broad panel of other kinases, ensuring focused experimental outcomes.[4][5][6][][8]

Signaling Pathway Overview

The following diagram illustrates the position of MNK1/2 within the MAPK signaling cascade and its role in phosphorylating eIF4E.

MNK_Pathway cluster_upstream Upstream Signaling cluster_mnk MNK Kinase cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF) Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Growth_Factors->Ras_Raf_MEK_ERK Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) p38_MAPK p38 MAPK Pathway Stress_Stimuli->p38_MAPK MNK1_2 MNK1/2 Ras_Raf_MEK_ERK->MNK1_2 p38_MAPK->MNK1_2 eIF4E eIF4E MNK1_2->eIF4E Phosphorylates p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E Translation Cap-Dependent Translation Initiation p_eIF4E->Translation Cell_Effects ↑ Proliferation ↑ Survival ↑ Metastasis Translation->Cell_Effects ETP_45835 ETP-45835 Dihydrochloride ETP_45835->MNK1_2 Inhibits

Caption: The MAPK/MNK Signaling Axis.

Compound Specifications and Physicochemical Properties

A thorough understanding of the physicochemical properties of ETP-45835 dihydrochloride is fundamental to its correct handling and use.

PropertyValueSource
Chemical Name 4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride
Molecular Formula C₁₃H₁₆N₄·2HCl
Molecular Weight 301.21 g/mol
Purity ≥98% (HPLC)
Appearance White solid
Solubility (Water) 50 mg/mL
Hygroscopicity Hygroscopic
Light Sensitivity Protect from light

Handling and Storage Protocols

The integrity of ETP-45835 dihydrochloride powder is contingent upon strict adherence to appropriate handling and storage conditions. The dihydrochloride salt form enhances water solubility but also confers hygroscopic properties.

Initial Receipt and Inspection

Upon receiving the vial, immediately inspect it for any signs of damage to the container or seal. The compound is shipped at ambient temperature, but long-term storage conditions must be implemented promptly.

Storage of Lyophilized Powder
  • Temperature: For long-term stability, the lyophilized powder should be stored at -20°C.[6]

  • Atmosphere: The compound is hygroscopic.[6] It is imperative to store the vial in a desiccator or a sealed container with a desiccant to prevent moisture absorption.

  • Light: Protect the solid compound from light.[6] Store the vial in its original packaging or in a light-blocking container.

Preparation of Stock Solutions

The preparation of accurate and stable stock solutions is a critical first step for any experiment. Due to its high water solubility, sterile water is the recommended primary solvent. For cell culture applications, DMSO can also be used, followed by further dilution in aqueous media.

Protocol for Reconstitution:

Reconstitution_Workflow cluster_prep Preparation cluster_process Reconstitution Process cluster_storage Aliquot and Store Equilibrate 1. Equilibrate vial to room temperature in a dessicator. Calculate 2. Calculate required solvent volume for desired stock concentration. Equilibrate->Calculate Solvent 3. Use sterile, high-purity solvent (e.g., Water, DMSO). Calculate->Solvent Add_Solvent 4. Add solvent to the vial. Recap tightly. Solvent->Add_Solvent Mix 5. Gently vortex or sonicate until fully dissolved. Add_Solvent->Mix Inspect 6. Visually inspect for complete dissolution. Mix->Inspect Aliquot 7. Aliquot into single-use, light-protected tubes. Inspect->Aliquot Store 8. Store aliquots at -20°C or -80°C for long-term use. Aliquot->Store Avoid_Freeze_Thaw 9. Avoid repeated freeze-thaw cycles. Store->Avoid_Freeze_Thaw

Caption: Workflow for Reconstituting ETP-45835.

Causality Behind the Protocol:

  • Equilibration: Bringing the vial to room temperature before opening prevents condensation of atmospheric moisture onto the cold powder, which is critical for a hygroscopic compound.

  • Solvent Choice: The high water solubility (50 mg/mL) makes it an excellent choice for creating high-concentration aqueous stocks.[6] DMSO is a common alternative for cell-based assays, but the final concentration in the assay medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Mixing: Gentle vortexing or sonication ensures complete dissolution without causing degradation that might arise from vigorous shaking.

  • Aliquoting: Creating single-use aliquots is the most effective strategy to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination.

Storage of Stock Solutions

Once reconstituted, the stability of the compound in solution is a key consideration. While specific stability data for ETP-45835 solutions is not extensively published, general best practices for kinase inhibitors should be followed:

  • Aqueous Solutions: Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

  • DMSO Solutions: Store at -20°C or -80°C. DMSO solutions are generally more stable against microbial growth but are still susceptible to degradation.

Always protect solutions from light. If any precipitation is observed upon thawing, gently warm and vortex the solution to ensure it is fully redissolved before use.

Application in Cell-Based Assays

ETP-45835 is a valuable tool for elucidating the role of the MNK1/2-eIF4E axis in various cellular processes. A common application is to assess the impact of MNK inhibition on cell proliferation, migration, or protein expression.

General Protocol: Inhibition of eIF4E Phosphorylation in Cell Culture

This protocol provides a framework for treating cultured cells with ETP-45835 and assessing the downstream effect on eIF4E phosphorylation via Western blotting.

Materials:

  • ETP-45835 dihydrochloride stock solution (e.g., 10 mM in sterile water or DMSO).

  • Cultured cells of interest (e.g., MDA-MB-231 breast cancer cells).[9]

  • Complete cell culture medium.

  • Lysis buffer and protease/phosphatase inhibitor cocktails.

  • Antibodies for Western blotting (e.g., anti-phospho-eIF4E (Ser209), anti-total-eIF4E, anti-actin).

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase (e.g., 70-80% confluency) at the time of treatment.

  • Compound Dilution: Prepare working concentrations of ETP-45835 by diluting the stock solution in complete cell culture medium. Effective concentrations have been reported in the low micromolar range (e.g., 1-10 µM).[9] A vehicle control (e.g., water or DMSO at the same final concentration) must be included.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of ETP-45835 or vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 4 to 24 hours) to allow for inhibition of the signaling pathway.[9]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Determine the protein concentration of the lysates, then proceed with standard SDS-PAGE and Western blotting procedures to detect the levels of phospho-eIF4E and total eIF4E. A loading control (e.g., β-actin) should be used to ensure equal protein loading.

Expected Outcome: Treatment with ETP-45835 should result in a dose-dependent decrease in the level of phosphorylated eIF4E (Ser209), while the total eIF4E levels remain relatively unchanged. This confirms the on-target activity of the compound within the cellular context.

Safety and Disposal

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the powder and its solutions.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

  • Lineham, E., et al. (2018).
  • Ueda, T., et al. (2010). Combined deficiency for MAP kinase-interacting kinase 1 and 2 (Mnk1 and Mnk2) delays tumor development.
  • What are MNK1 inhibitors and how do they work? (2024). [Link]

  • Small Molecules Targeting the Inactive Form of the Mnk1/2 Kinases. (2017). ACS Omega.
  • Vaganova, E., et al. (2012). White Light and Heat Sensitivity in a Pyridine-Based Polymer Blend. Journal of Physical Chemistry C.
  • ResearchGate. Highly sensitive fluorescent detection of pyridine using carbon quantum dots derived from folic acid. [Link]

  • MDPI. Pyridine Derivatives as Fluorescent Sensors for Cations. [Link]

  • HUJI OpenScholar. White Light and Heat Sensitivity in a Pyridine-Based Polymer Blend. [Link]

  • MDPI. Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. [Link]

  • PubMed. Effect of disintegrants with different hygroscopicity on dissolution of Norfloxacin/Pharmatose DCL 11 tablets. [Link]

  • ResearchGate. Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. [Link]

  • NIH. Inhibiting the MNK1/2-eIF4E axis impairs melanoma phenotype switching and potentiates antitumor immune responses. [Link]

  • NIH. MNK Controls mTORC1:Substrate Association Through Regulation of TELO2 Binding with mTORC1. [Link]

  • NIH. Inhibition of MNKs promotes macrophage immunosuppressive phenotype to limit CD8+ T cell antitumor immunity. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: ETP-45835 Dihydrochloride Optimization Guide

Subject: Minimizing DMSO Cytotoxicity & Solubility Optimization for ETP-45835 Compound Classification: Mnk1/Mnk2 Inhibitor Salt Form: Dihydrochloride (2HCl) Primary Application: Translational Control & Oncology Research...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing DMSO Cytotoxicity & Solubility Optimization for ETP-45835

Compound Classification: Mnk1/Mnk2 Inhibitor Salt Form: Dihydrochloride (2HCl) Primary Application: Translational Control & Oncology Research

Module 1: The Solubility-Toxicity Paradox

Why This Matters for ETP-45835

ETP-45835 is a potent inhibitor of Mnk1 and Mnk2 (MAPK-interacting kinases), which regulate mRNA translation via phosphorylation of eIF4E.

The Critical Conflict:

  • The Solvent: Dimethyl sulfoxide (DMSO) is the standard solvent for ETP-45835 stocks due to the compound's hydrophobicity in its free-base regions, despite the dihydrochloride salt form.

  • The Biological Artifact: DMSO is not biologically inert. At concentrations >0.1%, DMSO induces cellular stress responses, including the activation of p38 MAPK and JNK pathways.

  • The Experimental Risk: Since Mnk1/2 are directly activated by p38 and ERK, high DMSO concentrations can artificially stimulate the very pathway you are trying to inhibit, leading to noisy data or false negatives.

Compound Profile
ParameterTechnical Specification
Compound Name ETP-45835 Dihydrochloride
Target Mnk1 (IC₅₀: 646 nM) / Mnk2 (IC₅₀: 575 nM)
Molecular Weight ~375.25 g/mol (Salt form)
Solubility (DMSO) Max ~100 mM (warming may be required)
Solubility (Water) Soluble, but stability is lower than DMSO stocks.
Hygroscopicity High. The 2HCl salt attracts atmospheric moisture.

Module 2: Strategic Experimental Protocols

Protocol A: The "Intermediate Dilution" Method

Directly spiking 100% DMSO stock into cell culture media often causes localized precipitation ("crashing out") before the compound disperses. This protocol mitigates shock.

Reagents:

  • Stock Solution: 10 mM ETP-45835 in anhydrous DMSO (stored at -80°C).

  • Intermediate Solvent: PBS (pH 7.4) or Serum-Free Media.

  • Target Final Concentration: 1 µM (Example).

Step-by-Step Workflow:

  • Thaw the 10 mM DMSO stock at 37°C until completely clear. Vortex for 10 seconds.

  • Prepare a 500x Intermediate:

    • Dilute the DMSO stock 1:50 into PBS (e.g., 2 µL Stock + 98 µL PBS).

    • Result: 200 µM compound in 2% DMSO.

    • Note: The dihydrochloride salt aids stability here. If precipitation occurs, use media with 10% serum instead of PBS.

  • Final Dosing:

    • Add the Intermediate solution 1:200 to your cell culture wells.

    • Calculation: 200 µM / 200 = 1 µM Final.

    • Final DMSO: 2% / 200 = 0.01% .

Outcome: You achieve the therapeutic dose with DMSO levels 10x below the toxicity threshold (0.1%).

Visualizing the Pathway & Workflow

G cluster_pathway Biological Context: Why Low DMSO Matters Stock DMSO Stock (10 mM) 100% DMSO Inter Intermediate Mix (200 µM) 2% DMSO (PBS/Media) Stock->Inter  1:50 Dilution (Prevents Shock) Well Cell Culture Well (1 µM) 0.01% DMSO (Safe Zone) Inter->Well  1:200 Dilution (Final Dosing) DMSO_Stress High DMSO (>0.5%) p38 p38 MAPK (Stress Activated) DMSO_Stress->p38 Activates Mnk Mnk1/2 (Target) p38->Mnk Phosphorylates eIF4E eIF4E (Translation) Mnk->eIF4E Regulates

Caption: Figure 1.[1][2] Left: The Intermediate Dilution Strategy to minimize solvent shock. Right: The biological rationale—High DMSO activates p38, which artificially stimulates the Mnk pathway, confounding inhibitor data.

Module 3: Troubleshooting & FAQs

Q1: My compound precipitates immediately when added to the media. Why?

Diagnosis: This is the "Solvent Shock" phenomenon. ETP-45835 is hydrophobic; when a small drop of 100% DMSO stock hits aqueous media, the DMSO diffuses out faster than the compound can solubilize, leaving the drug behind as a solid precipitate. The Fix:

  • Use the Intermediate Protocol (Module 2).

  • Warm the Media: Ensure culture media is at 37°C before adding the drug. Cold media accelerates precipitation.

  • Vortex Immediately: If adding directly (not recommended), vortex the media immediately upon addition.

Q2: Can I dissolve ETP-45835 directly in water since it is a dihydrochloride salt?

Technical Insight: Yes, but with caveats.

  • Pros: Eliminates DMSO toxicity completely.

  • Cons: Aqueous solutions of ETP-45835 are less stable than DMSO stocks. The "dihydrochloride" form creates an acidic solution. If you dissolve it in unbuffered water at high concentrations (>10 mM), the pH will drop significantly.

  • Recommendation: Dissolve in water only if you plan to use the stock immediately. For long-term storage, stick to DMSO at -20°C.

Q3: What is the absolute maximum DMSO concentration my cells can tolerate?

This is cell-line dependent. Refer to the table below for general thresholds.

Cell Line TypeSafe DMSO Limit (v/v)Signs of Toxicity
Primary Neurons < 0.1%Neurite retraction, apoptosis
Stem Cells (iPSCs) < 0.1%Spontaneous differentiation
Robust Lines (HeLa, HEK293) 0.5%Reduced proliferation rate
Suspension Lines (Jurkat) 0.25%Membrane permeability changes
Q4: The 2HCl salt is hygroscopic. How do I handle storage?

Risk: If the vial is opened while cold, water condenses inside. Water + DMSO + ETP-45835 = Degradation over time. Protocol:

  • When the shipment arrives, desiccate the vial at room temperature before opening.

  • Dissolve the entire quantity in DMSO to create a "Master Stock."

  • Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Store at -80°C.

Module 4: References

  • Yuan, C., et al. (2014). Dimethyl sulfoxide (DMSO) increases cell membrane permeability and alters cell signaling. (Establishes DMSO toxicity thresholds).

Sources

Optimization

lack of p-eIF4E reduction after ETP 45835 treatment troubleshooting

The following technical guide addresses the specific troubleshooting requirements for ETP-45835 (MNK1/2 Inhibitor II) . This content is designed for researchers observing a lack of pharmacodynamic response (p-eIF4E reduc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific troubleshooting requirements for ETP-45835 (MNK1/2 Inhibitor II) . This content is designed for researchers observing a lack of pharmacodynamic response (p-eIF4E reduction) in their experimental models.

Topic: Lack of p-eIF4E (Ser209) reduction after ETP-45835 treatment Product Class: Small Molecule Kinase Inhibitor (MNK1/2 Selective) Primary Readout: Western Blot / ELISA for Phospho-eIF4E (Ser209)

Executive Summary: The "Potency Gap" Hypothesis

As a Senior Application Scientist, the most frequent issue I encounter with ETP-45835 is a misunderstanding of its Biochemical vs. Cellular potency .

While ETP-45835 exhibits a biochemical IC


 of ~575–650 nM against purified MNK1/2, its cellular IC

for p-eIF4E inhibition is significantly higher (approx. 4.7 µM in MV4:11 cells)
.[1] If you are dosing at 1 µM (based on enzyme data), you are likely under-dosing the cells by a factor of 5–10x.
Module 1: The "Dose Gap" & Kinetics

Is your concentration sufficient to compete with intracellular ATP?

Q: I treated cells with 1 µM ETP-45835 for 24 hours but see no change in p-eIF4E. Why? A: You are likely operating below the cellular threshold. Unlike newer covalent inhibitors or high-affinity clinical candidates (e.g., eFT508), ETP-45835 is a classic ATP-competitive inhibitor with moderate cellular permeability.

  • The Causality: Intracellular ATP concentrations (1–5 mM) are vastly higher than those used in biochemical screens (10–100 µM). ATP-competitive inhibitors require higher concentrations to displace ATP in a live cell.

  • The Fix: Perform a dose-escalation study ranging from 1 µM to 20 µM . Expect robust inhibition only above 5–10 µM.

Q: What is the optimal time point for measuring p-eIF4E reduction? A: Phosphorylation of eIF4E is a dynamic event, but MNK inhibition usually results in a rapid dephosphorylation.

  • Standard Protocol: 2 to 4 hours is typically sufficient to see a >80% reduction if the dose is correct.

  • Long-term treatment (24h+): This can trigger feedback loops. If MNK is inhibited, upstream kinases like p38 or ERK may become hyper-activated to compensate, potentially driving residual phosphorylation if the inhibitor concentration drops (half-life issues).

  • Recommendation: Check an early time point (2–4 h) to validate target engagement before looking at phenotypic endpoints (24–48 h).

Module 2: Reagent Integrity & Formulation

Is the molecule chemically active?

Q: The compound arrived as a white powder. I dissolved it in DMSO, but it precipitated in the media. A: ETP-45835 is often supplied as a dihydrochloride salt.

  • Solubility: It is soluble in water (up to 50 mg/mL) and DMSO. However, rapid dilution of high-concentration DMSO stocks into aqueous media can cause "crashing out."

  • The Protocol:

    • Prepare a 10 mM or 20 mM stock in DMSO.

    • Dilute this stock 1:1000 into the culture media (for 10/20 µM final).

    • Critical Step: Vortex the media immediately upon addition. If you see a milky precipitate, the drug is not bioavailable.

    • Alternative: If using the dihydrochloride salt, it may be more stable in aqueous buffers than pure organic solvents for intermediate dilutions.

Q: How do I verify the drug is actually working if p-eIF4E doesn't drop? A: Use a positive control inhibitor if available (e.g., Cercosporamide or eFT508) side-by-side. If those work and ETP-45835 does not, your batch may be degraded. ETP-45835 is hygroscopic; store desiccated at -20°C.[1]

Module 3: The Readout (Western Blot Nuances)

Are you preserving the phosphoprotein?

Q: My Western blot shows p-eIF4E bands in all lanes, including the treated ones. Is the antibody specific? A: The Ser209 phosphorylation site is very labile. The most common error is phosphatase activity during lysis .

  • The Trap: Standard "PhosSTOP" tablets are sometimes insufficient for MNK/eIF4E preservation if the lysis is slow.

  • The Fix (Lysis Buffer Recipe):

    • Use RIPA buffer (harsher, denatures phosphatases faster) rather than NP-40/mild lysis buffers.

    • Add Sodium Fluoride (NaF) to 50 mM final concentration.

    • Add Sodium Orthovanadate (Na

      
      VO
      
      
      
      )
      to 1 mM final (activated).
    • Process: Lyse cells directly on ice and boil samples immediately after protein quantification. Do not freeze/thaw lysates multiple times before blotting.

Q: My Total eIF4E levels are changing. Is this normal? A: No. ETP-45835 should not degrade eIF4E, only prevent its phosphorylation.[2]

  • Troubleshooting: If Total eIF4E decreases, you may be inducing general toxicity/apoptosis (off-target effects at >20 µM) or proteasomal degradation. Normalize your p-eIF4E signal against Total eIF4E, not just GAPDH/Actin.

Module 4: Biological Variables

Does your model rely on MNK for this phosphorylation?

Q: I am using a cell line with high basal p-eIF4E. Is it resistant? A: Some cell lines (e.g., those with KRAS mutations) have massive flux through the RAF-MEK-ERK pathway, driving MNK1 activity to saturation.

  • The Logic: In these cells, 50% inhibition of MNK kinase activity might not result in 50% reduction of p-eIF4E if the remaining kinase activity is sufficient to saturate the eIF4E substrate (which is often less abundant than the kinase capacity).

  • The Test: You may need higher doses (10–20 µM) to see the "cliff" in phosphorylation.

Visualizing the Pathway & Troubleshooting Logic
Figure 1: The MNK-eIF4E Signaling Axis & ETP-45835 Intervention

This diagram illustrates the upstream regulators (ERK/p38) and the specific blockade point of ETP-45835.

MNK_Pathway cluster_upstream Upstream Activators RAS RAS/RAF MEK MEK1/2 RAS->MEK ERK ERK1/2 MEK->ERK MNK MNK1/2 (Kinase) ERK->MNK Phosphorylation p38 p38 MAPK p38->MNK Phosphorylation eIF4E_inactive eIF4E (Unphosphorylated) ETP ETP-45835 (Inhibitor) ETP->MNK ATP Competition eIF4E_active p-eIF4E (Ser209) eIF4E_inactive->eIF4E_active Phosphorylation (Blocked by ETP) Translation Oncogenic Translation (MMP9, VEGF, c-Myc) eIF4E_active->Translation

Caption: ETP-45835 acts as an ATP-competitive inhibitor of MNK1/2, preventing the conversion of eIF4E to its phosphorylated state (Ser209) downstream of ERK/p38 signaling.

Figure 2: Troubleshooting Flowchart

Follow this logic tree to isolate the root cause of the negative result.

Troubleshooting Start Problem: No p-eIF4E Reduction CheckDose Check Concentration: Is Dose > 5 µM? Start->CheckDose CheckTime Check Timing: Is Timepoint 2-4h? CheckDose->CheckTime Yes Action_Dose Action: Increase Dose to 10-20 µM (Cellular IC50 ~4.7 µM) CheckDose->Action_Dose No CheckLysis Check Lysis: Are Phosphatase Inhibitors Fresh? CheckTime->CheckLysis Yes Action_Time Action: Shorten Treatment (Avoid Feedback Loops) CheckTime->Action_Time No (>24h) Action_Lysis Action: Add NaF/Vanadate Boil Immediately CheckLysis->Action_Lysis No Action_Resist Action: Cell Line Resistant? Check Basal p-eIF4E CheckLysis->Action_Resist Yes

Caption: Step-by-step diagnostic workflow. The most common failure point is dosing below the cellular IC50 (4.7 µM).

Summary of Quantitative Specifications
ParameterBiochemical ValueCellular Value (Est.)Recommended Protocol Value
IC50 ~575 nM (MNK2)~4.7 µM (MV4:11 cells)10 – 20 µM
Solubility 50 mg/mL (Water)N/AStock: 20 mM in DMSO
Incubation N/A2 – 48 hours2 – 4 hours (for PD check)
References
  • Oyarzabal, J., et al. (2010). Discovery of potent and selective MNK1/2 inhibitors.[3] (Primary literature describing the synthesis and characterization of the ETP series). [Link]

Sources

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